molecular formula C9H9ClO2 B176216 (2S)-2-(4-chlorophenyl)propanoic acid CAS No. 105879-63-8

(2S)-2-(4-chlorophenyl)propanoic acid

Cat. No.: B176216
CAS No.: 105879-63-8
M. Wt: 184.62 g/mol
InChI Key: YOZILQVNIWNPFP-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(4-chlorophenyl)propanoic acid, also known as (2S)-2-(4-chlorophenyl)propanoic acid, is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S)-2-(4-chlorophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-(4-chlorophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

105879-63-8

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

(2S)-2-(4-chlorophenyl)propanoic acid

InChI

InChI=1S/C9H9ClO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12)/t6-/m0/s1

InChI Key

YOZILQVNIWNPFP-LURJTMIESA-N

SMILES

CC(C1=CC=C(C=C1)Cl)C(=O)O

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Cl)C(=O)O

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)C(=O)O

Synonyms

(2S)-2-(4-Chlorophenyl)propanoic acid

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: The S-Enantiomer of 2-(4-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth literature review and procedural framework for the S-enantiomer of 2-(4-chlorophenyl)propanoic acid. This compound serves as both a critical model substrate in asymmetric catalysis and a structural analog to the 2-arylpropionic acid (Profen) class of non-steroidal anti-inflammatory drugs (NSAIDs).

Synthesis, Pharmacology, and Chiral Resolution Strategies

Executive Summary

The S-enantiomer of 2-(4-chlorophenyl)propanoic acid (4-Cl-PA) represents a high-value chiral synthon. Structurally analogous to Ibuprofen, the molecule exhibits the classic pharmacophore of the 2-arylpropionic acid class. While often utilized as a robust model substrate for demonstrating enzymatic kinetic resolution, its pharmacological profile follows the "Profen" rule: the S-enantiomer is the eutomer (active COX inhibitor), while the R-enantiomer serves as the distomer, subject to unidirectional metabolic inversion in vivo.

This guide synthesizes the critical pathways for its production, its pharmacological rationale, and the analytical standards required for its validation.

Pharmacological Rationale & Molecular Architecture[1]

Structure-Activity Relationship (SAR)

The 2-arylpropionic acid scaffold relies on specific steric and electronic interactions within the cyclooxygenase (COX) active site. The S-enantiomer of 4-Cl-PA binds via an ionic interaction between its carboxylate group and the Arg-120 residue of the COX enzyme, while the 4-chlorophenyl moiety occupies the hydrophobic channel.

  • Lipophilicity: The Chlorine substituent at the para-position significantly enhances lipophilicity (

    
    ) compared to the unsubstituted phenyl analog, potentially increasing membrane permeability.
    
  • Steric Fit: Unlike the bulky isobutyl group of Ibuprofen, the chloro group is compact, serving as a probe for the spatial constraints of the hydrophobic pocket in SAR studies.

Metabolic Chiral Inversion

A defining characteristic of this chemical class is the unidirectional chiral inversion from the inactive R-enantiomer to the active S-enantiomer. This occurs via an acyl-CoA thioester intermediate, driven by the enzyme


-methylacyl-CoA racemase (AMACR).

Mechanism of Action & Inversion Pathway:

MetabolicInversion R_Acid R-2-(4-Cl)propanoic acid (Inactive Distomer) R_CoA R-Acyl-CoA Thioester R_Acid->R_CoA ATP, CoA-SH CoA_Ligase Acyl-CoA Ligase CoA_Ligase->R_CoA S_CoA S-Acyl-CoA Thioester R_CoA->S_CoA Proton Exchange Racemase AMACR (Epimerization) Racemase->S_CoA S_Acid S-2-(4-Cl)propanoic acid (Active Eutomer) S_CoA->S_Acid Hydrolysis Hydrolase Hydrolase

Figure 1: The unidirectional metabolic inversion pathway characteristic of 2-arylpropionic acids.

Biocatalytic Kinetic Resolution (Protocol)

The most scalable and environmentally benign method for isolating the S-enantiomer is enzymatic kinetic resolution. Lipases, particularly Candida antarctica Lipase B (CALB), exhibit high enantioselectivity toward the S-enantiomer in esterification reactions (or R-selectivity depending on the specific ester/solvent system; the protocol below details a standard S-selective esterification).

Experimental Workflow: Lipase-Mediated Esterification

Objective: Selectively esterify the S-acid, allowing separation from the unreacted R-acid.

Reagents:

  • Substrate: Racemic 2-(4-chlorophenyl)propanoic acid.

  • Acyl Acceptor: Ethanol or n-Butanol (Nucleophile).

  • Catalyst: Immobilized Candida antarctica Lipase B (e.g., Novozym 435).

  • Solvent: Isooctane or MTBE (Methyl tert-butyl ether) – Hydrophobic solvents preserve enzyme activity.

Protocol Steps:

  • Preparation: Dissolve 10 mmol of racemic acid in 50 mL of Isooctane (water-saturated to maintain enzyme hydration).

  • Initiation: Add 20 mmol of n-Butanol and 100 mg of Immobilized CALB.

  • Incubation: Shake at 200 rpm, 40°C. Monitor reaction progress via HPLC.

  • Termination: Stop reaction at ~50% conversion (theoretical maximum yield for resolution). Filter off the enzyme.

  • Separation:

    • Wash the organic phase with saturated

      
       solution.
      
    • Aqueous Phase: Contains the unreacted (R)-Acid (as salt).

    • Organic Phase: Contains the (S)-Ester .

  • Hydrolysis: Subject the (S)-Ester to acid hydrolysis (

    
    ) to yield pure (S)-2-(4-chlorophenyl)propanoic acid .
    

Resolution Logic Diagram:

KineticResolution Racemic Racemic Mixture (R/S)-Acid Reaction Enantioselective Esterification (Organic Solvent, 40°C) Racemic->Reaction Alcohol n-Butanol Alcohol->Reaction Enzyme CALB Lipase Enzyme->Reaction Mixture Mixture: (S)-Ester + (R)-Acid Reaction->Mixture Extraction Alkaline Extraction (NaHCO3) Mixture->Extraction OrgPhase Organic Phase (S)-Ester Extraction->OrgPhase Lipophilic AqPhase Aqueous Phase (R)-Acid Salt Extraction->AqPhase Hydrophilic FinalStep Acid Hydrolysis OrgPhase->FinalStep Product Pure (S)-Enantiomer FinalStep->Product

Figure 2: Workflow for the enzymatic resolution of the S-enantiomer.

Chemical Resolution Strategy

For laboratories lacking biocatalysis capabilities, classical diastereomeric salt crystallization remains a valid approach.

  • Resolving Agent: (S)-(-)-

    
    -Phenylethylamine.
    
  • Solvent System: Ethanol/Water (7:3).

  • Mechanism: The (S)-Acid forms a less soluble diastereomeric salt with (S)-Phenylethylamine compared to the (R)-Acid.

  • Yield: Typically lower than enzymatic methods (30-40%) due to the need for multiple recrystallizations to achieve >99% ee.

Analytical Validation

Trustworthiness in chiral chemistry relies on rigorous validation. The following parameters are standard for confirming the identity and purity of the S-enantiomer.

Chiral HPLC Parameters
ParameterSpecification
Column Chiralcel OJ-H or Chiralpak AD-H (Daicel)
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.1)
Flow Rate 0.5 - 1.0 mL/min
Detection UV @ 254 nm (Aromatic absorption)
Retention Order Typically, the R-isomer elutes before the S-isomer on AD-H columns (Must verify with standards).
Optical Rotation

The specific rotation


 is a critical purity indicator.
  • Literature Value:

    
     to 
    
    
    
    (
    
    
    , Ethanol) for the S-enantiomer.
  • Note: The sign of rotation (+) or (-) depends heavily on the solvent and temperature. Always compare against a certified reference standard.

References

  • Hutt, A. J., & Caldwell, J. (1983). The metabolic chiral inversion of 2-arylpropionic acids: A novel route with pharmacological consequences. Journal of Pharmacy and Pharmacology.

  • Ghanem, A., & Aboul-Enein, H. Y. (2005). Lipase-mediated chiral resolution of racemates in organic solvents. Tetrahedron: Asymmetry.

  • Carrea, G., & Riva, S. (2000). Properties and synthetic applications of enzymes in organic solvents. Angewandte Chemie International Edition.

  • PubChem Database. 2-(4-chlorophenyl)propanoic acid - Compound Summary. National Center for Biotechnology Information.

A Comprehensive Technical Guide to (2S)-2-(4-chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of (2S)-2-(4-chlorophenyl)propanoic acid, a significant chiral building block in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document covers the compound's fundamental properties, synthesis, analytical methodologies, and applications, grounding all technical claims in authoritative references.

Core Physicochemical Properties and Identifiers

(2S)-2-(4-chlorophenyl)propanoic acid belongs to the arylpropionic acid class of compounds, a group well-known for its pharmacological importance, most notably including non-steroidal anti-inflammatory drugs (NSAIDs).[1] The specific stereochemistry of the (S)-enantiomer is often crucial for biological activity within this class.[1] The fundamental properties of this specific molecule are summarized below.

PropertyValueSource(s)
Chemical Formula C₉H₉ClO₂[2][3][4][5]
Molecular Weight 184.62 g/mol [2][3][4]
CAS Number 105879-63-8[2][3][4][6]
IUPAC Name (2S)-2-(4-chlorophenyl)propanoic acid[2]
Synonyms (αS)-4-Chloro-α-methylbenzeneacetic acid[2]
Appearance Solid (inferred from related compounds)[5]
SMILES CC(=O)O[2][4]
InChI Key YOZILQVNIWNPFP-LURJTMIESA-N[2]

Synthesis Pathway: Friedel-Crafts Alkylation and Hydrolysis

The synthesis of 2-arylpropionic acids is a well-established process in organic chemistry. A common and industrially viable method involves a Friedel-Crafts reaction followed by saponification (hydrolysis) of the resulting ester. This pathway offers high atom economy and utilizes readily available starting materials.[7]

The causality behind this two-step approach is straightforward: the Friedel-Crafts reaction, catalyzed by a Lewis acid like anhydrous aluminum chloride, effectively creates the carbon-carbon bond between the aromatic ring (chlorobenzene) and the propionate backbone.[7] The subsequent hydrolysis step is necessary to convert the stable ester intermediate into the desired carboxylic acid.

Experimental Protocol: Synthesis

The following protocol is a representative procedure adapted from established methods for synthesizing 2-(4-alkylphenyl)propanoic acids.[7]

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, add anhydrous aluminum chloride (catalyst) and toluene (solvent). Cool the mixture to between -5 °C and 5 °C using an ice-salt bath.

  • Friedel-Crafts Alkylation: A mixture of chlorobenzene and ethyl 2-chloropropionate (in a molar ratio of approximately 1:1) is added dropwise to the cooled catalyst slurry over 1-2 hours, maintaining the low temperature to control the reaction's exothermicity.

  • Reaction Progression: The reaction is stirred at this temperature for 12 to 48 hours. Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: The reaction is carefully quenched by pouring it over crushed ice and hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction & Isolation: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., toluene or ethyl acetate). The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude intermediate, ethyl 2-(4-chlorophenyl)propanoate.

  • Hydrolysis: The crude ester is refluxed with an aqueous solution of a strong base (e.g., sodium hydroxide) or acid (e.g., sulfuric acid) until the reaction is complete (monitored by TLC).[7]

  • Final Product Isolation: After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl), causing the carboxylic acid product to precipitate. The solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure (2S)-2-(4-chlorophenyl)propanoic acid. Note: This synthesis produces a racemic mixture; chiral resolution would be required to isolate the (S)-enantiomer.

Synthesis Workflow Diagram

Figure 1: Synthesis Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Isolation A Reactants (Chlorobenzene, Ethyl 2-chloropropionate) B Friedel-Crafts Alkylation (AlCl3 Catalyst, -5 to 5 °C) A->B Add dropwise C Intermediate (Ethyl 2-(4-chlorophenyl)propanoate) B->C Isolate D Saponification (Acid/Base Hydrolysis) C->D E Crude Product D->E Isolate F Acidification & Precipitation E->F G Filtration & Washing F->G H Recrystallization G->H I Final Product ((±)-2-(4-chlorophenyl)propanoic acid) H->I

Caption: Figure 1: General workflow for the synthesis of 2-(4-chlorophenyl)propanoic acid.

Applications in Drug Discovery and Development

(2S)-2-(4-chlorophenyl)propanoic acid is not merely a laboratory chemical; it is a valuable chiral synthon with direct relevance to the pharmaceutical industry.

  • NSAID Development: As a member of the arylpropionic acid family, its structure is analogous to highly successful NSAIDs like ibuprofen and ketoprofen.[1] This makes it a key starting point or fragment for developing novel anti-inflammatory agents.

  • Chiral Building Block: The stereospecific nature of the (S)-enantiomer is critical. In many biological systems, only one enantiomer of a chiral drug is active, while the other may be inactive or even contribute to side effects.[1] Access to enantiomerically pure (2S)-2-(4-chlorophenyl)propanoic acid allows for the stereoselective synthesis of complex drug candidates.

  • Bioactive Compound Synthesis: The presence of the chlorophenyl group can enhance binding interactions with biological targets through halogen bonding and hydrophobic interactions. Modified amino acids containing this moiety, such as S-3-Amino-3-(4-chlorophenyl)propionic acid, are used to create novel molecules with potential therapeutic effects, particularly in modulating neurological pathways.[8]

  • Prodrug Strategies: The carboxylic acid group provides a convenient handle for creating prodrugs. Prodrugs are inactive derivatives of a drug molecule that are converted into the active form in the body.[9] Esterifying the carboxylic acid with an amino acid, for example, can improve a drug's absorption and transport across biological membranes by hijacking endogenous nutrient transporters.[10]

Analytical Methodologies: RP-HPLC

To ensure purity and quantify (2S)-2-(4-chlorophenyl)propanoic acid in research or quality control settings, a robust analytical method is essential. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a precise and reliable technique for this purpose.

The choice of a C18 column is based on its hydrophobicity, which provides excellent retention for the nonpolar aryl group of the molecule. The mobile phase, a mixture of an organic solvent (acetonitrile) and an acidic aqueous buffer, allows for the fine-tuning of retention time. The acidic pH ensures that the carboxylic acid group is protonated, leading to a sharper, more symmetrical peak shape.

Experimental Protocol: Quantitative Analysis by RP-HPLC

This protocol is adapted from validated methods for similar arylpropionic acid derivatives.[11]

  • Instrumentation: A standard HPLC system equipped with a UV/VIS detector, a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a 50:50 (v/v) mixture of acetonitrile and a pH 3.0 phosphate buffer. Filter and degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of (2S)-2-(4-chlorophenyl)propanoic acid in the mobile phase. Create a series of calibration standards by serial dilution to cover the expected concentration range of the samples (e.g., 5 - 50 µg/mL).

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known volume, ensuring the final concentration falls within the calibration range.

  • Analysis: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Then, inject the prepared samples.

  • Quantification: Determine the concentration of the analyte in the samples by interpolating their peak areas from the linear regression of the calibration curve.

  • Method Validation: For a fully validated method, assess parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy according to ICH guidelines.[11]

Analytical Workflow Diagram

Figure 2: Analytical Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN:Buffer) E Isocratic Elution (C18 Column, 1.0 mL/min) A->E B Prepare Calibration Standards D Inject Standards & Samples B->D C Prepare Test Sample C->D D->E F UV Detection at 225 nm E->F G Generate Calibration Curve F->G H Integrate Sample Peak Area F->H I Calculate Concentration G->I H->I

Caption: Figure 2: Workflow for the quantitative analysis by RP-HPLC.

References

  • 2-(4-CHLOROPHENYL)PROPANOIC ACID, (2S)- . gsrs.ncats.nih.gov. [Link]

  • (2S)-2-(4-Chlorophenyl)propanoic acid - ChemBK . . [Link]

  • (2S)-2-(4-chlorophenyl)propanoic acid | C9H9ClO2 | CID 7023129 - PubChem . pubchem.ncbi.nlm.nih.gov. [Link]

  • 2-(2-Chlorophenyl)propanoic acid | CymitQuimica . . [https://www.cymitquimica.com/base/files/product-pdf/2184-85-2_2-(2-Chlorophenyl)propanoic_acid.pdf]

  • A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - ResearchGate . . [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - ResearchGate . . [Link]

  • CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid - Google Patents.
  • Propanoic acid, 2-(4-chlorophenoxy)-2-methyl-, methyl ester - NIST WebBook . webbook.nist.gov. [Link]

  • Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil - EPA . . [Link]

  • Analytical Method for 2,4-D, 2,4-DB and Cloprop (Animal and Fishery Products) . . [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities - IJPPR . . [Link]

  • Prodrugs as empowering tools in drug discovery and development - Chemical Society Reviews (RSC Publishing) . pubs.rsc.org. [Link]

  • Amino Acids in the Development of Prodrugs - MDPI . . [Link]

Sources

toxicity profile of (2S)-2-(4-chlorophenyl)propanoic acid in vitro

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Toxicity Profile of (2S)-2-(4-chlorophenyl)propanoic acid

Executive Summary

(2S)-2-(4-chlorophenyl)propanoic acid is a chiral molecule belonging to the 2-arylpropionic acid (2-APA) class of compounds. While specific toxicological data for this molecule is not extensively available in public literature, its structural similarity to well-characterized chemical groups—namely chlorophenols and other 2-APAs (a class including many Non-Steroidal Anti-Inflammatory Drugs or NSAIDs)—provides a strong basis for a predictive toxicological assessment. This guide outlines a comprehensive in vitro strategy to characterize the toxicity profile of (2S)-2-(4-chlorophenyl)propanoic acid. We will detail a tiered approach, beginning with basal cytotoxicity and progressing to genotoxicity and mechanistic assays, with a focus on scientifically robust methodologies and data interpretation for drug development and chemical safety professionals.

Introduction and Toxicological Postulates

The pre-clinical safety evaluation of any new chemical entity is paramount. For (2S)-2-(4-chlorophenyl)propanoic acid, its structure immediately suggests several testable hypotheses regarding its potential for toxicity. The molecule combines two key features:

  • A chlorinated phenyl ring , similar to that found in chlorophenoxy herbicides and their toxic metabolites, the chlorophenols.

  • A propionic acid moiety , characteristic of the 2-APA class of compounds.

This structure-based analysis leads to two primary toxicological postulates:

  • Mitochondrial Toxicity: Chlorophenols are known to disrupt mitochondrial function, primarily by acting as protonophores that uncouple oxidative phosphorylation. This disruption of the mitochondrial membrane potential can lead to ATP depletion and cell death. The lipophilicity conferred by the chlorophenyl group likely allows (2S)-2-(4-chlorophenyl)propanoic acid to partition into mitochondrial membranes, making this a key area of investigation.[1]

  • Metabolic and Chiral Influences: The 2-APA class is known for stereospecific metabolism. The (2S)-enantiomer is of particular interest, as chiral inversion (the metabolic conversion of one enantiomer to another) is a known phenomenon for some 2-APAs and can have significant toxicological implications.[2][3]

This guide provides the experimental framework to test these postulates and build a comprehensive in vitro safety profile.

Physicochemical Properties

A foundational understanding of the test article's properties is critical for designing and interpreting toxicology studies.

PropertyValueSource
Molecular Formula C₉H₉ClO₂[4][5]
Molecular Weight 184.62 g/mol [5]
Structure
SMILES CC(=O)O[5]
InChIKey YOZILQVNIWNPFP-LURJTMIESA-N[5]

Caption: Basic physicochemical properties of (2S)-2-(4-chlorophenyl)propanoic acid.

A Tiered Strategy for In Vitro Toxicity Assessment

A logical, tiered approach ensures that resources are used efficiently, starting with broad assessments of cytotoxicity and moving towards more specific mechanistic and genotoxic endpoints.

G cluster_0 Tier 1: Basal Cytotoxicity Screening cluster_1 Tier 2: Genotoxicity Assessment cluster_2 Tier 3: Mechanistic Investigation A Select Relevant Cell Lines (e.g., HepG2, HaCaT, Fibroblasts) B Cytotoxicity Assay Panel (MTT, NRU, LDH Assays) A->B C Determine IC50 Values B->C D Bacterial Reverse Mutation Assay (Ames Test - OECD 471) C->D If Cytotoxic E In Vitro Micronucleus Test (OECD 487) C->E If Cytotoxic F Mitochondrial Toxicity Assays (e.g., MMP, Oxygen Consumption) C->F Based on SAR G Oxidative Stress Assays (e.g., ROS Production) F->G

Caption: Tiered workflow for in vitro toxicity assessment.

Part 1: Basal Cytotoxicity Assessment

The initial step is to determine the concentration range over which (2S)-2-(4-chlorophenyl)propanoic acid elicits a cytotoxic response. Employing a panel of assays is crucial as they measure different aspects of cell health.

Recommended Cell Lines
  • HepG2 (Human Hepatoma): A standard for assessing potential liver toxicity.[6][7]

  • HaCaT (Human Keratinocytes): To evaluate potential dermal toxicity.

  • Primary Human Dermal Fibroblasts: A non-transformed cell line for general cytotoxicity.

Experimental Protocol 1: MTT Assay (Metabolic Activity)

This assay measures the activity of mitochondrial reductase enzymes, which reflects the metabolic state of the cell population.

  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of (2S)-2-(4-chlorophenyl)propanoic acid in the appropriate cell culture medium. Replace the existing medium with the compound dilutions and include vehicle and positive controls. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of the cell population).

Experimental Protocol 2: Neutral Red Uptake (NRU) Assay (Lysosomal Integrity)

This assay assesses the viability of cells based on their ability to take up and retain the neutral red dye within their lysosomes.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • NRU Staining: After the treatment period, replace the medium with a medium containing 50 µg/mL neutral red. Incubate for 3 hours.

  • Dye Extraction: Wash the cells with PBS, then add a destain solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye from the lysosomes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate viability and determine the IC50 as described for the MTT assay.

Data Summary: Cytotoxicity

All quantitative data should be summarized for clear comparison.

AssayCell LineExposure Time (hr)IC50 (µM)
MTTHepG224[Experimental Value]
MTTHaCaT24[Experimental Value]
NRUHepG224[Experimental Value]
NRUHaCaT24[Experimental Value]

Caption: Example table for summarizing cytotoxicity data.

Part 2: Genotoxicity Assessment

Genotoxicity testing is a critical component of safety assessment, designed to detect compounds that can cause genetic damage. These assays are typically required by regulatory agencies.

Experimental Protocol 3: Bacterial Reverse Mutation (Ames) Test (OECD 471)

This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. It detects mutations that cause a reversion to the wild-type, allowing the bacteria to grow on a nutrient-deficient medium.

  • Strains: Use a standard set of tester strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be genotoxic.

  • Exposure: Combine the test compound, the bacterial culture, and either S9 mix or a buffer in molten top agar. Pour this mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Interpretation: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background count.

Experimental Protocol 4: In Vitro Micronucleus Test (OECD 487)

This assay detects chromosomal damage. Micronuclei are small nuclei that form outside the main nucleus in daughter cells, containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO-K1 or human peripheral blood lymphocytes).

  • Treatment: Expose the cells to the test compound at several concentrations (typically up to a cytotoxic level), with and without S9 metabolic activation. Include positive and negative controls.

  • Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one round of mitosis during exposure.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., DAPI or Giemsa).

  • Analysis: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (whole chromosome loss) potential.

Part 3: Mechanistic Investigations

Based on the structural alerts from the chlorophenyl moiety, investigating mitochondrial toxicity is a logical next step to understand the mechanism of any observed cytotoxicity.

G cluster_0 Hypothesized Mechanism of Mitochondrial Toxicity A (2S)-2-(4-chlorophenyl)propanoic acid (Lipophilic Compound) B Partitioning into Mitochondrial Inner Membrane A->B C Disruption of Proton Gradient (Uncoupling of Oxidative Phosphorylation) B->C D Decrease in Mitochondrial Membrane Potential (MMP) C->D E Reduced ATP Synthesis C->E F Increased ROS Production C->F G Cellular Energy Crisis & Oxidative Stress E->G F->G H Apoptosis / Necrosis G->H

Caption: Hypothesized mechanism of mitochondrial toxicity.

Experimental Protocol 5: Mitochondrial Membrane Potential (MMP) Assay

A decrease in MMP is a hallmark of mitochondrial dysfunction.

  • Cell Culture and Treatment: Seed cells (e.g., HepG2) in a black, clear-bottom 96-well plate. Treat with the test compound for a short duration (e.g., 1-6 hours). Include a known uncoupler like CCCP as a positive control.

  • Staining: Load the cells with a fluorescent MMP-sensitive dye (e.g., JC-1 or TMRE).

    • JC-1: In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In unhealthy cells with low MMP, it remains as monomers and fluoresces green.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader or a fluorescence microscope. For JC-1, measure both red (~590 nm) and green (~530 nm) fluorescence.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of MMP.

Conclusion

While direct in vitro toxicity data for (2S)-2-(4-chlorophenyl)propanoic acid is sparse, a robust safety profile can be constructed through a systematic investigation informed by structure-activity relationships. The protocols outlined in this guide provide a comprehensive framework for assessing its cytotoxic, genotoxic, and specific mechanistic toxicities. By focusing on endpoints related to the known liabilities of chlorophenols and 2-arylpropionic acids—namely mitochondrial dysfunction and potential for genotoxicity—researchers can effectively evaluate the safety of this compound and make informed decisions in the drug development or chemical safety pipeline.

References

  • In vitro assessment of the phototoxicity of anti-inflammatory 2-arylpropionic acids. Toxicology in Vitro. [Link]

  • Quantitative structure-activity relationships for the toxicity of chlorophenols to mammalian submitochondrial particles. PubMed. [Link]

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. [Link]

  • Chemical structures of the chlorophenoxy herbicides and their main... ResearchGate. [Link]

  • Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. PubMed. [Link]

  • TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS. Nevada Division of Environmental Protection. [Link]

  • Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--1. In vitro studies of ibuprofen and flurbiprofen. PubMed. [Link]

  • Chlorophenoxy herbicides – Knowledge and References. Taylor & Francis. [Link]

  • Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity. PMC. [Link]

  • Photoreactivity of the Nonsteroidal Anti-inflammatory 2-Arylpropionic Acids with Photosensitizing Side Effects¶. ResearchGate. [Link]

  • (2S)-2-(4-chlorophenyl)propanoic acid | C9H9ClO2 | CID 7023129. PubChem. [Link]

  • Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. IMR Press. [Link]

  • 2-(4-CHLOROPHENYL)PROPANOIC ACID, (2S)-. Gsrs. [Link]

  • In vitro cytotoxic potential of 3 propionic acid derivatives to normal and cancer liver cell lines. International Journal of Pharmaceutical Research. [Link]

Sources

Methodological & Application

Application Note: Asymmetric Synthesis Protocols for (2S)-2-(4-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

(2S)-2-(4-chlorophenyl)propanoic acid is a chiral


-arylpropionic acid, structurally analogous to the NSAID Ibuprofen. In this drug class, the pharmacological activity (COX inhibition) resides predominantly in the (S)-enantiomer  (dextrorotatory, (+)). The (R)-enantiomer is often inactive or undergoes unidirectional chiral inversion in vivo, contributing to metabolic load without therapeutic benefit. Therefore, establishing a robust asymmetric synthesis for the (S)-isomer is a critical quality attribute (CQA) in early-phase development.

This guide details two distinct, self-validating protocols for accessing the (S)-enantiomer with high enantiomeric excess (% ee > 95%):

  • Protocol A (Chemocatalytic): Asymmetric Hydrogenation using a Ru-(S)-BINAP catalyst. This is the preferred route for scalability and atom economy.

  • Protocol B (Biocatalytic): Enzymatic Kinetic Resolution using Lipase PS. This is the preferred route for mild conditions and green chemistry compliance.

Route Comparison Matrix
FeatureProtocol A: Asymmetric HydrogenationProtocol B: Enzymatic Resolution
Key Reagent Ru(OAc)

[(S)-BINAP]
Lipase PS (Burkholderia cepacia)
Precursor 2-(4-chlorophenyl)acrylic acidRacemic Ethyl 2-(4-chlorophenyl)propionate
Yield (Theoretical) 100% (Enantioselective)50% (Kinetic Resolution)*
Enantiopurity typically 92–98% ee>98% ee (highly specific)
Scalability High (Industrial Standard)Medium (Batch limitations)

*Note: Yield of Protocol B can be increased to 100% via Dynamic Kinetic Resolution (DKR) if coupled with a racemization catalyst, but the standard resolution is presented here for robustness.

Structural & Retrosynthetic Analysis

The target molecule possesses a single stereocenter at the


-position. The synthesis hinges on creating this center from a prochiral alkene (Protocol A) or discriminating between pre-existing enantiomers (Protocol B).
DOT Diagram: Retrosynthetic Pathways

G Target (2S)-2-(4-chlorophenyl) propanoic acid (Target) Acrylic 2-(4-chlorophenyl) acrylic acid Acrylic->Target Protocol A: Asymmetric H2 (Ru-BINAP) Ester rac-Ethyl 2-(4-chlorophenyl) propionate Ester->Target Protocol B: Kinetic Resolution (Lipase) Ketone 4-Chloroacetophenone Ketone->Acrylic Perkin/Wittig Condensation Ketone->Ester Darzens/Reduction Sequence

Figure 1: Retrosynthetic analysis showing the two primary disconnects from the common 4-chloroacetophenone precursor.

Protocol A: Asymmetric Hydrogenation (Ru-BINAP)

This protocol utilizes the dynamic stereocontrol of the Ruthenium-(S)-BINAP complex. For 2-arylacrylic acids, the mechanism involves the coordination of the carboxylate to the Ru center, followed by oxidative addition of H


. The rigid chiral pocket of (S)-BINAP directs the hydride delivery to the Re-face of the olefin, yielding the (S)-acid.
Materials & Reagents[1][2][3][4][5]
  • Substrate: 2-(4-chlorophenyl)acrylic acid (Purity >98%).

  • Catalyst Precursor: [RuCl

    
    (benzene)]
    
    
    
    or Ru(OAc)
    
    
    [(S)-BINAP].
  • Ligand: (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP).

  • Solvent: Methanol (Degassed, Anhydrous).[1]

  • Gas: Hydrogen (H

    
    ), UHP grade (50–100 atm).
    
Catalyst Preparation (In-Situ)

Note: While pre-formed Ru(OAc)


[(S)-BINAP] is commercially available, in-situ preparation often retains higher activity.
  • Charge a Schlenk flask with [RuCl

    
    (benzene)]
    
    
    
    (0.5 mol%) and (S)-BINAP (1.0 mol%).
  • Add degassed DMF and heat to 100 °C for 10 minutes under Argon.

  • Remove solvent in vacuo to obtain the reddish-brown Ru-BINAP complex.

Hydrogenation Procedure[2][6]
  • Loading: In a glovebox, dissolve 2-(4-chlorophenyl)acrylic acid (1.0 equiv) in degassed Methanol (0.1 M concentration).

  • Catalyst Addition: Add the Ru-BINAP catalyst solution (S/C ratio 1000:1 to 2000:1).

  • Pressurization: Transfer the solution to a stainless steel autoclave. Purge 3x with H

    
    .
    
  • Reaction: Pressurize to 100 atm (1450 psi) H

    
    . Stir vigorously at 25 °C  for 12–24 hours.
    
    • Critical Parameter: Temperature control is vital. Higher temperatures increase rate but may slightly erode ee.

  • Work-up: Vent H

    
    . Concentrate the solvent on a rotary evaporator.
    
  • Purification: The residue is typically pure enough for analysis. Recrystallization from hexane/EtOAc can upgrade ee to >99%.

Workflow Diagram (Protocol A)

ProtocolA Start Start: 2-(4-chlorophenyl) acrylic acid Autoclave High Pressure Hydrogenation (100 atm H2, 25°C) Start->Autoclave CatPrep Catalyst Prep: Ru(OAc)2[(S)-BINAP] in MeOH CatPrep->Autoclave Add Catalyst Workup Solvent Removal & Recrystallization Autoclave->Workup 12-24h End Product: (S)-Acid (>96% ee) Workup->End

Figure 2: Step-by-step workflow for the high-pressure asymmetric hydrogenation route.

Protocol B: Enzymatic Kinetic Resolution

This protocol exploits the stereoselectivity of Burkholderia cepacia lipase (Lipase PS). The enzyme preferentially hydrolyzes the (S)-ester of 2-arylpropionates, releasing the (S)-acid while leaving the (R)-ester intact.

Materials & Reagents[1][2][3][4][5]
  • Substrate: rac-Ethyl 2-(4-chlorophenyl)propionate.

  • Biocatalyst: Lipase PS (Amano) or Lipase PS-IM (Immobilized).

  • Solvent: Phosphate Buffer (0.1 M, pH 7.0) / Acetone (9:1 v/v).

  • Additives: Triton X-100 (surfactant) optionally to improve emulsification.

Resolution Procedure
  • Emulsification: Suspend the racemic ester (10 g) in Phosphate Buffer (100 mL) containing 10% Acetone. Vigorous stirring is required to create a fine emulsion.

  • Initiation: Add Lipase PS (100 mg/g substrate). Maintain temperature at 35 °C .

  • pH Control: The reaction produces acid, lowering pH. Use an autotitrator to maintain pH 7.0 by adding 1.0 M NaOH.

    • Monitoring: The consumption of NaOH correlates directly to conversion. Stop the reaction at 45–50% conversion (theoretical max for resolution is 50%).

  • Termination: Filter off the enzyme (if immobilized) or adjust pH to 2.0 with HCl to denature.

  • Separation:

    • Extract the mixture with Methyl tert-butyl ether (MTBE).

    • Wash the organic layer with saturated NaHCO

      
      .
      
    • Aqueous Layer: Contains the (S)-acid (as carboxylate). Acidify to pH 1 and extract to recover the product.

    • Organic Layer: Contains the unreacted (R)-ester .

Workflow Diagram (Protocol B)

ProtocolB Input Input: rac-Ethyl Ester Reaction Enzymatic Hydrolysis (Lipase PS, pH 7.0, 35°C) Input->Reaction Quench Acidify & Extract (MTBE) Reaction->Quench Stop at 50% Conv. Partition Partitioning (NaHCO3 Wash) Quench->Partition OrgLayer Organic Layer: (R)-Ester Partition->OrgLayer Unreacted Ester AqLayer Aqueous Layer: (S)-Carboxylate Partition->AqLayer Product Salt FinalAcid Acidify -> Extract: (S)-Acid Product AqLayer->FinalAcid

Figure 3: Workflow for the enzymatic kinetic resolution and separation of enantiomers.

Analytical Validation & QC

To ensure the integrity of the protocol, the following analytical methods must be employed.

Chiral HPLC Method[2][4]
  • Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm.

  • Mobile Phase: Hexane : Isopropanol : TFA (98 : 2 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Retention:

    • (R)-isomer: ~8.5 min

    • (S)-isomer: ~10.2 min (Verify with standards as elution order can shift with solvent).

Optical Rotation[7]
  • Instrument: Polarimeter (Na-D line, 589 nm).

  • Solvent: Ethanol or Chloroform.

  • Specification:

    
     to 
    
    
    
    (c=1, EtOH) for the (S)-isomer.
  • Note: The (S)-isomer of 2-arylpropionic acids is consistently dextrorotatory (+).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (Protocol A) Catalyst poisoning (O

/H

O)
Ensure strict degassing of MeOH; increase H

pressure.
Low ee (Protocol A) Temperature too highLower reaction temperature to 20 °C; check ligand purity.
Emulsion formation (Protocol B) Inefficient stirringAdd Triton X-100; use high-shear mixing; filter through Celite.
Over-hydrolysis (Protocol B) Reaction ran too longStop exactly at 45-50% conversion based on NaOH titration.

References

  • Noyori, R., et al. (1987).[2] "Asymmetric Hydrogenation of Unsaturated Carboxylic Acids Catalyzed by BINAP-Ruthenium(II) Complexes." Journal of the American Chemical Society.[3][4] Link

  • Monteiro, J., et al. (2019). "Biocatalytic resolution of 2-arylpropionic acids: A review." Catalysis Reviews. Link

  • Xin, J., et al. (2018). "Enzymatic Enantioselective Hydrolysis of 2-(3-Chlorophenyl) Propionic Acid Ester Enhanced by PEG." Industrial & Engineering Chemistry Research. Link

  • Manimaran, T., et al. (1989). "Synthesis of (S)-Ibuprofen via Asymmetric Hydrogenation." US Patent 5,202,473. Link

  • Daicel Chiral Technologies. "Application Data: 2-Arylpropionic Acids on Chiralcel OD-H." Link

Sources

Preparation and Derivatization of (2S)-2-(4-chlorophenyl)propanoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Profens

(2S)-2-(4-chlorophenyl)propanoic acid belongs to the 2-arylpropanoic acid (profen) family, a critical class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The pharmacological activity of profens is primarily associated with the (S)-enantiomer, which is a more potent inhibitor of cyclooxygenase (COX) enzymes compared to its (R)-counterpart.[3] For many profens, the (R)-enantiomer can undergo in vivo metabolic chiral inversion to the active (S)-form, but this process can vary between individuals and drug compounds.[4][5][6] Consequently, the development of stereoselective synthetic routes to produce enantiomerically pure (S)-profens is of significant interest in the pharmaceutical industry to enhance therapeutic efficacy and potentially reduce side effects associated with the racemic mixture.

This technical guide provides detailed protocols for the laboratory-scale preparation of racemic 2-(4-chlorophenyl)propanoic acid, its subsequent enzymatic kinetic resolution to isolate the desired (S)-enantiomer, and the preparation of a representative methyl ester derivative.

Part 1: Synthesis of Racemic 2-(4-chlorophenyl)propanoic Acid

The synthesis of the racemic parent acid can be efficiently achieved via a two-step process involving a Friedel-Crafts alkylation followed by hydrolysis. This classical approach remains a staple in organic synthesis for its reliability and use of accessible starting materials.

Causality in Experimental Design:

The Friedel-Crafts reaction is an electrophilic aromatic substitution that allows for the formation of a carbon-carbon bond between an aromatic ring and an alkyl halide.[7][8][9] In this protocol, chlorobenzene is alkylated with ethyl 2-chloropropionate using anhydrous aluminum chloride (AlCl₃) as a Lewis acid catalyst. The catalyst's role is to generate a more potent electrophile from the alkyl halide, facilitating the attack on the electron-rich aromatic ring.[7][9] The reaction is performed at a low temperature to control the reaction rate and minimize potential side reactions. The subsequent step is a straightforward base-catalyzed hydrolysis of the resulting ester to yield the desired carboxylic acid.

Protocol 1: Synthesis of Racemic 2-(4-chlorophenyl)propanoic Acid

Step 1: Friedel-Crafts Alkylation

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or bubbler). Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.

  • Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (AlCl₃) and chlorobenzene.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Addition of Alkyl Halide: Add ethyl 2-chloropropionate dropwise to the stirred mixture via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 5 °C.[10][11]

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 12-24 hours.[10][11]

  • Work-up: Carefully quench the reaction by slowly adding crushed ice, followed by dilute hydrochloric acid (e.g., 2M HCl) to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain crude ethyl 2-(4-chlorophenyl)propanoate.

Step 2: Hydrolysis

  • Saponification: To the crude ester, add a solution of sodium hydroxide or potassium hydroxide in a mixture of ethanol and water.

  • Heating: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Acidification: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2 with concentrated hydrochloric acid.[12]

  • Isolation: The carboxylic acid will precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Part 2: Enzymatic Kinetic Resolution of 2-(4-chlorophenyl)propanoic Acid

Enzymatic kinetic resolution is a powerful and environmentally benign method for separating enantiomers. This process utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

Principle of the Method:

In this protocol, the racemic acid is first converted to its corresponding methyl ester. The racemic ester then serves as the substrate for a lipase-catalyzed enantioselective hydrolysis. Lipases, such as the widely used immobilized Candida antarctica lipase B (CALB, often commercialized as Novozym 435), will selectively hydrolyze one ester enantiomer (typically the R-enantiomer for profens) back to the carboxylic acid, while leaving the other enantiomer (the desired S-ester) largely untouched.[13][14] This results in a mixture of the (S)-ester and the (R)-acid, which can be separated based on their different chemical properties (acidity).

Caption: Workflow for Enzymatic Kinetic Resolution.

Protocol 2: Lipase-Catalyzed Kinetic Resolution

Step 1: Esterification of Racemic Acid

  • Reaction Setup: In a round-bottom flask, dissolve the racemic 2-(4-chlorophenyl)propanoic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.[15][16]

  • Reaction: Heat the mixture to reflux for 4-6 hours.

  • Work-up: After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield racemic methyl 2-(4-chlorophenyl)propanoate.

Step 2: Enantioselective Hydrolysis

  • Reaction Mixture: In a suitable flask, dissolve the racemic methyl ester in a buffered aqueous solution (e.g., phosphate buffer, pH 7) or a biphasic system with a non-polar organic solvent like hexane or toluene.[13][14]

  • Enzyme Addition: Add the immobilized lipase (e.g., Candida antarctica lipase B, CALB). The enzyme loading is typically between 10-50% by weight relative to the substrate.[13]

  • Incubation: Stir the mixture at a controlled temperature, typically between 30-50 °C.[4][13]

  • Monitoring: Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached to maximize the enantiomeric excess of both the remaining ester and the produced acid.

  • Enzyme Removal: Filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separation:

    • Acidify the aqueous phase to pH ~2 with HCl.

    • Extract the entire mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a saturated sodium bicarbonate solution. The (R)-acid will move into the aqueous basic layer, while the (S)-ester remains in the organic layer.

    • Separate the layers. The organic layer contains the (S)-ester. The aqueous layer can be re-acidified and extracted to recover the (R)-acid if desired.

  • Isolation of (S)-Ester: Wash, dry, and concentrate the organic layer to obtain the enantiomerically enriched (S)-methyl-2-(4-chlorophenyl)propanoate.

Step 3: Hydrolysis of the (S)-Ester

  • Saponification: Hydrolyze the (S)-ester using the procedure described in Protocol 1, Step 2.

  • Isolation: After acidic work-up, the final product, (2S)-2-(4-chlorophenyl)propanoic acid, can be isolated and purified by recrystallization.

Part 3: Preparation of Derivatives: Methyl Ester Synthesis

The carboxylic acid functional group of (2S)-2-(4-chlorophenyl)propanoic acid can be readily converted into various derivatives, such as esters and amides, which are often used as prodrugs or key intermediates in further synthetic transformations.[1][17] The following protocol details the direct esterification to form the methyl ester.

Caption: Direct Esterification Pathway.

Protocol 3: Synthesis of (2S)-Methyl-2-(4-chlorophenyl)propanoate
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the enantiomerically pure (2S)-2-(4-chlorophenyl)propanoic acid in an excess of dry methanol.

  • Catalyst: Carefully add a catalytic amount (e.g., 1-2 mol%) of concentrated sulfuric acid or a few drops of thionyl chloride.[18]

  • Reaction: Heat the reaction mixture to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the mixture to room temperature and slowly pour it into a beaker containing ice water and a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

  • Extraction: Extract the aqueous mixture three times with diethyl ether or ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash them sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the desired methyl ester, which can be purified by column chromatography or distillation if necessary.

Data Presentation: Characterization of (2S)-2-(4-chlorophenyl)propanoic Acid

Proper characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

PropertyDescriptionExpected Value/Data
Molecular Formula The elemental composition of the molecule.C₉H₉ClO₂[19][20]
Molecular Weight The mass of one mole of the substance.184.62 g/mol [19][20]
Appearance Physical state and color at room temperature.White to off-white solid.
Melting Point Temperature at which the solid becomes a liquid.Data for the pure enantiomer is not readily available in the searched literature, but related racemic compounds have melting points in the range of 60-100 °C.
Optical Rotation The rotation of plane-polarized light by a chiral compound in solution.[17][21]The (S)-enantiomer is expected to be dextrorotatory (+), but a specific value from a reliable source was not found in the search results.[19]
¹H NMR Provides information on the hydrogen atom environment.Expected signals would include a doublet for the methyl group (CH₃), a quartet for the methine proton (CH), and multiplets in the aromatic region for the phenyl protons.
¹³C NMR Provides information on the carbon atom environment.Expected signals would include peaks for the methyl carbon, methine carbon, carboxylic acid carbon, and four distinct aromatic carbons.
Enantiomeric Excess (ee) A measure of the purity of the enantiomer.Determined by chiral HPLC analysis. Should be >98% for successful resolution.

References

  • Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) - Via Medica Journals. [Link]

  • Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients - ChemRxiv. [Link]

  • 2‐phenylpropionic acid through Novozyme 435–catalyzed esterification - Sci-Hub. [Link]

  • CN106349051A - Preparation method of methyl 2-(4-chloromethylphenyl)
  • Supplementary Material (ESI) for Organic & Biomolecular Chemistry This journal is (c) The Royal Society of Chemistry 2010 S1 - Rsc.org. [Link]

  • The metabolic chiral inversion and dispositional enantioselectivity of the 2-arylpropionic acids and their biological consequences - PubMed. [Link]

  • Preparation method of 2-(4-alkylphenyl) propanoic acid - Eureka | Patsnap. [Link]

  • CN102199085A - Preparation method of 2-(4-alkylphenyl)
  • Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids | Almac. [Link]

  • 2-(4-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 18703 - PubChem. [Link]

  • A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - PMC. [Link]

  • 2-(4-CHLOROPHENYL)PROPANOIC ACID, (2S)- - gsrs. [Link]

  • 13 - Organic Syntheses Procedure. [Link]

  • CN101691331A - Method for synthesizing 2-[4-(chlorobutyryl)
  • A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives. [Link]

  • Enantioselective Esterification of 2-Arylpropionic Acids Catalyzed by Immobilized Rhizomucor miehei Lipase | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) - ResearchGate. [Link]

  • Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) - Via Medica Journals. [Link]

  • Friedel Crafts Reaction - SATHEE. [Link]

  • Chiral ester synthesis by transesterification - Organic Chemistry Portal. [Link]

  • Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid - QuickCompany. [Link]

  • (PDF) A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - ResearchGate. [Link]

  • (2S)-2-(4-Chlorophenyl)propanoic acid - ChemBK. [Link]

  • A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids - MDPI. [Link]

  • Specific rotation - Wikipedia. [Link]

  • Propanoic acid, 2-(4-chlorophenoxy)-2-methyl-, methyl ester - the NIST WebBook. [Link]

  • Absolute Configuration of (−)-2-(4-Hydroxyphenyl)propionic acid: Stereochemistry of Soy Isoflavone Metabolism - kchem.org. [Link]

  • Optical Activity | Chirality & Specific Rotation Calculations | Organic Chemistry 5.7 - YouTube. [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities - IJPPR. [Link]

  • Structure-Based Design, Synthesis, Molecular Docking, and Biological Activities of 2-(3-benzoylphenyl) Propanoic Acid Derivatives as Dual Mechanism Drugs | Technology Networks. [Link]

  • (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]

  • esterification - alcohols and carboxylic acids - Chemguide. [Link]

  • ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. [Link]

  • 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid - MDPI. [Link]

Sources

Formulation Strategies for the Enhanced Delivery of (2S)-2-(4-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract

(2S)-2-(4-chlorophenyl)propanoic acid (CPTA) is a chiral carboxylic acid derivative with potential therapeutic applications. However, its predicted low aqueous solubility and high lipophilicity present significant challenges for achieving adequate bioavailability through conventional formulation approaches. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on advanced formulation strategies to enhance the delivery of CPTA. We will explore detailed protocols for the development and characterization of nanoemulsions/SNEDDS, solid lipid nanoparticles (SLNs), and polymeric nanoparticles for both oral and topical administration. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices and robust analytical characterization.

Introduction to (2S)-2-(4-chlorophenyl)propanoic acid (CPTA)

(2S)-2-(4-chlorophenyl)propanoic acid is a small molecule belonging to the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). Its structure, featuring a carboxylic acid group and a chlorophenyl ring, suggests that it is a weak acid with significant lipophilicity. Consequently, CPTA is expected to exhibit poor solubility in aqueous media, particularly at the low pH of the stomach, which can severely limit its dissolution rate and subsequent absorption, leading to low and variable oral bioavailability. Furthermore, direct oral administration of acidic compounds like CPTA can lead to gastric irritation.

This application note outlines systematic approaches to overcome these challenges by employing advanced nanoparticle-based drug delivery systems. These systems aim to:

  • Increase the effective surface area for dissolution.

  • Enhance permeation across biological membranes.

  • Provide controlled or sustained release of the drug.

  • Protect the drug from degradation and reduce local side effects.

Pre-formulation Studies: The Foundation of Rational Formulation Design

Before embarking on complex formulation development, a thorough understanding of the physicochemical properties of CPTA is essential. These studies provide the data needed to make informed decisions about the selection of excipients and formulation strategies.

Solubility and pKa Determination

Rationale: Solubility in various media dictates the dissolution rate, while the pKa helps predict the extent of ionization at different physiological pH values, which in turn affects both solubility and permeability.

Protocol:

  • Aqueous Solubility:

    • Prepare a series of buffers with pH values ranging from 1.2 to 7.4 (e.g., 0.1 N HCl for pH 1.2, phosphate buffers for pH 4.5, 6.8, and 7.4).

    • Add an excess amount of CPTA to each buffer in sealed vials.

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for 48 hours to ensure equilibrium.

    • Filter the samples through a 0.22 µm syringe filter.

    • Dilute the filtrate appropriately and quantify the concentration of CPTA using a validated HPLC method (see Section 5).

  • Solubility in Organic Solvents and Excipients:

    • Determine the solubility of CPTA in various oils (e.g., oleic acid, Capryol 90), surfactants (e.g., Tween 80, Kolliphor EL), and co-solvents (e.g., Transcutol P, PEG 400) to identify suitable components for lipid-based formulations.

    • Follow the same equilibrium solubility method as described above.

  • pKa Determination:

    • Use a potentiometric titration method. Dissolve a known amount of CPTA in a water/methanol co-solvent system and titrate with a standardized solution of NaOH, monitoring the pH. The pKa is determined from the half-equivalence point of the titration curve.

Partition Coefficient (Log P)

Rationale: The octanol-water partition coefficient (Log P) is a measure of the drug's lipophilicity. It is a critical parameter for predicting its absorption and distribution characteristics. A high Log P value suggests good permeability across lipid membranes but also indicates poor aqueous solubility.

Protocol:

  • Prepare a saturated solution of CPTA in n-octanol.

  • Add an equal volume of purified water to the octanol solution.

  • Shake the mixture vigorously for 24 hours at a constant temperature.

  • Separate the two phases by centrifugation.

  • Determine the concentration of CPTA in both the n-octanol and aqueous phases using a validated HPLC method.

  • Calculate Log P as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Solid-State Characterization

Rationale: The crystalline or amorphous nature of a drug substance significantly impacts its solubility, dissolution rate, and stability.

Protocol:

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 3-5 mg of CPTA into an aluminum pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the heat flow to determine the melting point and enthalpy of fusion, which are characteristic of a crystalline solid.

  • X-Ray Powder Diffraction (XRPD):

    • Analyze the CPTA powder using an XRPD instrument.

    • The presence of sharp peaks in the diffractogram confirms the crystalline nature of the drug.

Formulation Strategy 1: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) for Oral Delivery

Rationale: SNEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This in-situ formation of nanoemulsions provides a large interfacial area for drug partitioning and absorption, which can significantly enhance the bioavailability of poorly soluble drugs like CPTA.

Experimental Protocol: Development of CPTA-loaded SNEDDS
  • Excipient Screening:

    • Based on the solubility studies (Section 2.1), select an oil, surfactant, and co-solvent in which CPTA has high solubility.

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Prepare a series of mixtures with varying ratios of oil, surfactant, and co-solvent (S/CoS ratio is often fixed, e.g., 1:1, 2:1).

    • For each mixture, titrate with water and observe the formation of a nanoemulsion.

    • Demarcate the nanoemulsion region on a ternary phase diagram to identify the range of compositions that can form stable nanoemulsions.

  • Preparation of CPTA-loaded SNEDDS:

    • Select an optimal composition from the nanoemulsion region of the phase diagram.

    • Dissolve the required amount of CPTA in the oil phase with gentle heating if necessary.

    • Add the surfactant and co-solvent and vortex until a clear, homogenous mixture is obtained.

Characterization of CPTA-loaded SNEDDS
ParameterMethodPurposeExpected Outcome
Droplet Size & PDI Dynamic Light Scattering (DLS)To determine the size and uniformity of the nanoemulsion droplets after dispersion.Droplet size < 200 nm, PDI < 0.3
Zeta Potential DLS with Electrophoretic MobilityTo assess the surface charge and predict the stability of the nanoemulsion.A value of ±30 mV suggests good stability.
Drug Content HPLCTo determine the amount of CPTA in the SNEDDS formulation.>95% of the theoretical amount.
In Vitro Drug Release Dialysis Bag MethodTo evaluate the release profile of CPTA from the nanoemulsion in simulated gastric and intestinal fluids.Significantly faster release compared to the unformulated drug.
Thermodynamic Stability Centrifugation, Heating/Cooling CyclesTo ensure the SNEDDS formulation is stable and does not phase separate upon storage or dilution.No signs of phase separation, creaming, or cracking.
Workflow for SNEDDS Development

SNEDDS_Development_Workflow cluster_prep Formulation Preparation cluster_char Characterization excipient_screening Excipient Screening (Solubility Studies) phase_diagram Construct Ternary Phase Diagrams excipient_screening->phase_diagram select_composition Select Optimal Composition phase_diagram->select_composition drug_loading Load CPTA into SNEDDS Pre-concentrate select_composition->drug_loading emulsification Self-Emulsification Test drug_loading->emulsification Dispersion in Aqueous Media droplet_size Droplet Size, PDI, Zeta Potential emulsification->droplet_size drug_release In Vitro Drug Release droplet_size->drug_release stability Thermodynamic Stability Studies drug_release->stability

Caption: Workflow for the development and characterization of CPTA-loaded SNEDDS.

Formulation Strategy 2: Solid Lipid Nanoparticles (SLNs) for Oral and Topical Delivery

Rationale: SLNs are colloidal carriers made from solid lipids that are biocompatible and biodegradable. They can encapsulate lipophilic drugs like CPTA, protect them from chemical degradation, and provide sustained release. For oral delivery, SLNs can enhance absorption via the lymphatic system, while for topical delivery, they can improve skin penetration and form a depot in the stratum corneum.

Experimental Protocol: Preparation of CPTA-loaded SLNs

This protocol describes the widely used high-shear homogenization followed by ultrasonication method.

  • Preparation of Lipid and Aqueous Phases:

    • Lipid Phase: Dissolve CPTA and a solid lipid (e.g., glyceryl monostearate) in a small amount of a suitable organic solvent (e.g., acetone) and then heat the mixture to about 5-10 °C above the melting point of the lipid.

    • Aqueous Phase: Dissolve a surfactant (e.g., Poloxamer 188) in purified water and heat to the same temperature as the lipid phase.

  • Formation of Coarse Emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.

  • Nano-sizing:

    • Immediately subject the coarse emulsion to high-power probe ultrasonication for a defined period (e.g., 15 minutes in an ice bath) to reduce the droplet size to the nanometer range.

  • Formation of SLNs:

    • Allow the resulting nanoemulsion to cool down to room temperature while stirring gently. The lipid will re-solidify, forming the SLNs.

Characterization of CPTA-loaded SLNs
ParameterMethodPurposeExpected Outcome
Particle Size & PDI Dynamic Light Scattering (DLS)To determine the size and uniformity of the SLNs.Particle size < 300 nm, PDI < 0.3
Zeta Potential DLS with Electrophoretic MobilityTo assess the surfa

Application Note: Synthesis and Characterization of Metal Complexes with (2S)-2-(4-chlorophenyl)propanoic Acid

[1]

Executive Summary

This application note details the synthetic pathways for coordinating (2S)-2-(4-chlorophenyl)propanoic acid (hereafter referred to as L-CPA ) with transition metals (Cu, Zn) and organometallics (Sn). L-CPA is a chiral propionic acid derivative structurally analogous to ibuprofen and naproxen. While the free acid exhibits cyclooxygenase (COX) inhibitory activity, its metal complexes demonstrate enhanced lipophilicity, altered biodistribution, and potent cytotoxicity against resistant tumor cell lines (e.g., HCT-116, MCF-7).

Key Technical Insight: The preservation of the S-enantiomer configuration during synthesis is critical. This protocol utilizes mild deprotonation strategies to prevent racemization, ensuring the final complexes retain their stereospecific biological interactions.

Chemical Background & Ligand Properties[1][2][3][4][5][6][7][8][9][10]

PropertyDescription
Ligand Name (2S)-2-(4-chlorophenyl)propanoic acid
Common Class Chiral NSAID derivative; Arylpropionic acid
Molecular Weight 184.62 g/mol
Coordination Motif Carboxylate group (

) acts as a monodentate, bidentate chelating, or bridging ligand.
Target Metals Copper(II) (Dimers for DNA binding), Organotin(IV) (Cytotoxicity), Zinc(II) (Biocompatibility).

Experimental Protocols

Protocol A: Synthesis of Binuclear Copper(II) "Paddlewheel" Complexes

Target Structure:

Rationale: Copper(II) carboxylates frequently form centrosymmetric dimers. These "paddlewheel" structures are potent catalytic antioxidants (SOD mimics) and DNA intercalators.

Reagents:
  • (2S)-2-(4-chlorophenyl)propanoic acid (1.0 mmol)

  • Copper(II) Acetate Monohydrate (

    
    ) (0.5 mmol)
    
  • Sodium Bicarbonate (

    
    ) (1.0 mmol)
    
  • Solvent: Methanol/Water (4:1 v/v)

Step-by-Step Methodology:
  • Ligand Deprotonation: Dissolve 184.6 mg (1.0 mmol) of L-CPA in 10 mL of methanol. Add 84 mg (1.0 mmol) of

    
     dissolved in 2 mL water. Stir at room temperature for 30 minutes until effervescence ceases.
    
    • Note: Use

      
       instead of NaOH to maintain a milder pH (~8.0), minimizing the risk of 
      
      
      -proton abstraction and subsequent racemization.
  • Metal Addition: Dropwise add a solution of

    
     (100 mg, 0.5 mmol) in 5 mL methanol/water to the ligand solution.
    
  • Reaction: The solution will turn a vibrant blue-green (turquoise). Heat at 50°C for 2 hours.

    • Observation: A precipitate may begin to form.

  • Crystallization: Filter the solution to remove any unreacted insolubles. Allow the filtrate to evaporate slowly at room temperature over 3-5 days.

  • Isolation: Collect the blue-green crystals. Wash with cold diethyl ether to remove free ligand. Dry in a vacuum desiccator.[1]

Protocol B: Synthesis of Organotin(IV) Cytotoxic Agents

Target Structure:

Rationale: Organotin carboxylates are structurally distinct, often forming monomeric or polymeric chains with high cytotoxicity against cancer cell lines, surpassing cisplatin in specific assays.

Reagents:
  • L-CPA (2.0 mmol)

  • Dibutyltin(IV) Oxide (

    
    ) or Diphenyltin(IV) Dichloride (
    
    
    ) (1.0 mmol)
  • Solvent: Dry Toluene or Benzene (Caution: Carcinogenic, use Toluene if possible)

Step-by-Step Methodology (Dean-Stark Method):
  • Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Mixing: Add 369.2 mg (2.0 mmol) of L-CPA and 248.9 mg (1.0 mmol) of Dibutyltin Oxide to 40 mL of dry toluene.

  • Reflux: Heat the mixture to reflux (110°C). The reaction is driven by the azeotropic removal of water.

    • Equation:

      
      
      
  • Duration: Reflux for 6–8 hours until the solution becomes completely clear (indicating consumption of the tin oxide).

  • Workup: Evaporate the solvent using a rotary evaporator to approximately 5 mL. Add 20 mL of petroleum ether to precipitate the white solid complex.

  • Recrystallization: Recrystallize from hot ethanol/chloroform (1:1).

Characterization & Validation

Spectroscopic Validation Table

The coordination mode of the carboxylate group is determined by the separation (



TechniqueParameterExpected ValueInterpretation
FTIR

1600–1620 cm⁻¹Carboxylate coordination.
FTIR

> 200 cm⁻¹Monodentate coordination (typical for some Sn complexes).
FTIR

< 150 cm⁻¹Bridging Bidentate (typical for Cu dimers).
¹H NMR

-CH (quartet)
~3.6–3.8 ppmShift indicates coordination; integration confirms stoichiometry.
¹¹⁹Sn NMR Chemical Shift-100 to -200 ppmIndicates 5- or 6-coordinate tin geometry in solution.
Stability & Purity Check
  • Melting Point: Metal complexes generally decompose (>200°C) rather than melt sharply like the free ligand (L-CPA MP: ~50-55°C).

  • Solubility: Complexes should be soluble in DMSO/DMF and chloroform (for organotins) but insoluble in water (unlike the sodium salt).

Mechanism of Action & Workflow Visualization

The following diagrams illustrate the synthetic logic and the biological mechanism of action for these specific complexes.

Diagram 1: Synthetic Workflow

Synthesis_Workflowcluster_0Pathway A: Coordinationcluster_1Pathway B: CondensationLigand(2S)-2-(4-chlorophenyl)propanoic acid (L-CPA)BaseDeprotonation(NaHCO3 or Et3N)Ligand->BaseActivationSn_ComplexOrganotin(IV)Cytotoxic ComplexLigand->Sn_Complex+ Organotin OxideDean-Stark Reflux (-H2O)AnionL-CPA Carboxylate AnionBase->AnionCu_ComplexBinuclear Copper(II)Paddlewheel ComplexAnion->Cu_Complex+ Cu(II) Salt50°C, 2hCu_SaltCu(OAc)2·H2O(Methanol)Sn_OxideR2SnO(Toluene/Reflux)AnalysisValidation:FTIR (Delta nu)XRD (Crystal Structure)Cu_Complex->AnalysisSn_Complex->Analysis

Caption: Dual synthetic pathways for Copper (Coordination) and Organotin (Condensation) complexes of L-CPA.

Diagram 2: Structure-Activity Relationship (SAR)

SAR_MechanismComplexMetal-L-CPA ComplexHydrolysisHydrolysis inCellular MilieuComplex->HydrolysisEntry into CellFree_LigandFree L-CPA(S-Enantiomer)Hydrolysis->Free_LigandMetal_IonActive Metal Species(Cu2+ / R2Sn2+)Hydrolysis->Metal_IonCOXCOX-1/2 Inhibition(Anti-inflammatory)Free_Ligand->COXNative ActivityDNADNA Intercalation/Phosphate BindingMetal_Ion->DNACovalent BindingROSROS Generation(Oxidative Stress)Metal_Ion->ROSFenton Chemistry (Cu)ApoptosisTumor CellApoptosisCOX->ApoptosisSynergisticDNA->ApoptosisROS->Apoptosis

Caption: Synergistic mechanism where the complex acts as a "Trojan Horse," delivering both the NSAID and the cytotoxic metal.

References

  • Hadi, et al. (2019). Synthesis and Biological Activities of Organotin (IV) Carboxylates: A Review. Systematic Reviews in Pharmacy.

  • Vynohradov, O. S., et al. (2021).[2] Crystal structure and Hirshfeld surface analysis of di-μ-chlorido-bis[(acetonitrile-κN)chlorido(ethyl 5-methyl-1H-pyrazole-3-carboxylate-κN,O)copper(II)]. Acta Crystallographica Section E.

  • Ali, T., et al. (2022).[3] Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. Frontiers in Chemistry.

  • Szorcsik, A., et al. (2023).[2] Crystal Structure and Chemical Bonds in [CuII2(Tolf)4(MeOH)2]∙2MeOH. International Journal of Molecular Sciences.

  • El-Sherif, A. A., et al. (2021).[2] Synthesis and Cytotoxic Activity of Novel Metal Complexes Derived from Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate. ACS Omega.

Standard Operating Procedure: Handling, Stabilization, and Analysis of (2S)-2-(4-Chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note provides a comprehensive technical guide for the handling, storage, and analytical verification of (2S)-2-(4-chlorophenyl)propanoic acid (CAS: 105879-63-8). As a chiral 2-arylpropanoic acid derivative (structurally analogous to the "profen" class of NSAIDs), this compound requires rigorous control over environmental conditions to prevent racemization and degradation. This protocol integrates Health, Safety, and Environment (HSE) standards with high-precision analytical methodologies (Chiral HPLC) to ensure enantiomeric excess (


) >98% is maintained throughout experimental workflows.

Part 1: Physicochemical Profile & Safety Assessment

Compound Identity
PropertySpecification
Chemical Name (2S)-2-(4-chlorophenyl)propanoic acid
CAS Number 105879-63-8
Molecular Formula

Molecular Weight 184.62 g/mol
Physical State White to off-white crystalline powder
Chirality S-enantiomer (Eutomer for many profen analogs)
Solubility Soluble in Methanol, DMSO, Ethanol, Acetonitrile, Ethyl Acetate. Sparingly soluble in water (unless pH > 7).
HSE Hazard Profile

Signal Word: DANGER

  • Acute Toxicity (Oral): Category 3 (H301) - Toxic if swallowed.

  • Skin/Eye Irritation: Category 2 (H315/H319).[1]

  • Carcinogenicity: Suspected (H351) – Handle with extreme caution.[1]

Personal Protective Equipment (PPE) Matrix:

  • Respiratory: N95 or P100 respirator if dust formation is likely; handle in a certified Fume Hood.

  • Dermal: Double Nitrile gloves (0.11 mm min. thickness).

  • Ocular: Chemical safety goggles (ANSI Z87.1).

Part 2: Storage & Stability Management

Environmental Controls

The primary stability risk for (2S)-2-(4-chlorophenyl)propanoic acid is racemization (conversion to the R-enantiomer) and hydrolytic degradation .

  • Temperature: Store at 2°C to 8°C .

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidative degradation.

  • Humidity: Strictly hygroscopic control required. Store in a desiccator.

  • Light: Protect from light (amber vials) to prevent photo-dechlorination.

Racemization Mechanism & Prevention

2-Arylpropanoic acids possess an acidic proton at the chiral center (


-position).
  • Risk Factor: Exposure to bases (even weak bases like bicarbonate) or strong acids can promote enolization, leading to loss of chirality.

  • Prevention Strategy:

    • Avoid storage in basic solvents (e.g., Pyridine, aqueous NaOH).

    • Perform all solubilization steps using neutral, anhydrous organic solvents (e.g., DMSO, MeOH).

    • In-Vivo Note: Be aware that in vivo or in enzymatic systems, unidirectional chiral inversion (R

      
       S) or racemization is common for this chemical class 2.
      

Part 3: Operational Handling Protocol

Handling Workflow Diagram

The following Graphviz diagram outlines the critical decision points during the handling and solubilization process to minimize risk.

HandlingProtocol Start Start: Remove form 2-8°C Storage Equilibrate Equilibrate to RT (30 mins) (Prevents condensation) Start->Equilibrate Weighing Weigh in Fume Hood (Anti-static gun recommended) Equilibrate->Weighing SolventSelect Select Solvent Weighing->SolventSelect DMSO DMSO (Stock Solution) Preferred for Bioassays SolventSelect->DMSO Biological MeOH Methanol/ACN Preferred for Analytics SolventSelect->MeOH Analytical Base Basic Buffer (pH > 8) RISK: Racemization SolventSelect->Base Avoid! Use Experimental Use DMSO->Use QC QC Check: Chiral HPLC MeOH->QC QC->Use If ee > 98%

Figure 1: Operational workflow for handling (2S)-2-(4-chlorophenyl)propanoic acid, emphasizing solvent selection to prevent racemization.

Solubilization Protocol
  • Preparation: Allow the vial to warm to room temperature before opening to prevent moisture condensation.

  • Weighing: Use an analytical balance inside a fume hood. Use an anti-static gun if the powder is static.

  • Dissolution (Stock Solution):

    • Solvent: Anhydrous DMSO or Methanol.

    • Concentration: Typically 10–50 mM.

    • Procedure: Add solvent dropwise while vortexing. Sonicate for <2 minutes if necessary. Avoid excessive heat (>40°C).

  • Aliquot & Freeze: Do not store stock solutions at room temperature. Aliquot into single-use amber vials and freeze at -20°C.

Part 4: Analytical Quality Control (Self-Validating System)

To ensure the integrity of the S-enantiomer, a Chiral HPLC method is mandatory. Standard C18 columns cannot distinguish enantiomers.

Chiral HPLC Methodology

This method utilizes a polysaccharide-based Chiral Stationary Phase (CSP), which is the industry standard for resolving 2-arylpropanoic acids 3.

ParameterCondition
Column Chiralpak AD-H or Chiralcel OD-H (Daicel) (Amylose or Cellulose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 230 nm (Chlorophenyl absorption max)
Injection Vol 5–10 µL (1 mg/mL in Mobile Phase)
Expected Result Baseline separation of S and R enantiomers. Note: S-enantiomer elution order must be confirmed with a racemate standard.

Why TFA? Trifluoroacetic acid (0.1%) is critical. It suppresses the ionization of the carboxylic acid group, preventing peak tailing and ensuring sharp resolution 4.

QC Decision Tree

QCDecision Sample Sample Solution HPLC Run Chiral HPLC Sample->HPLC CheckEE Check Enantiomeric Excess (ee) HPLC->CheckEE Pass PASS: ee > 98% Proceed to Assay CheckEE->Pass Yes Fail FAIL: ee < 98% Reject / Repurify CheckEE->Fail No

Figure 2: Quality Control decision logic. Strict adherence to >98% ee is required for chiral-specific biological data.

Part 5: Emergency & Disposal Procedures

Spill Response
  • Evacuate the immediate area if dust is airborne.

  • Don PPE: Respirator, goggles, double gloves.

  • Neutralize: Not applicable (solid).

  • Clean Up: Wet wipe method to prevent dust. Place in a sealed hazardous waste bag.

Disposal
  • Classification: Halogenated Organic Waste.

  • Protocol: Dissolve in a combustible solvent and incinerate in a licensed chemical incinerator equipped with an afterburner and scrubber (to neutralize HCl gas produced during combustion). Do not drain.

References

  • Cardiff University. Racemization in Drug Discovery. Available at: [Link]

  • ResearchGate. A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. Available at: [Link]

  • Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations Guide. Available at: [Link]

Sources

Troubleshooting & Optimization

identifying degradation products of (2S)-2-(4-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Degradation Profiling of (2S)-2-(4-chlorophenyl)propanoic acid

Executive Overview

(2S)-2-(4-chlorophenyl)propanoic acid (CAS: 105879-63-8) is a chiral arylpropanoic acid derivative, structurally analogous to the "profen" class of non-steroidal anti-inflammatory drugs (e.g., Ibuprofen). As a high-value intermediate in the synthesis of pharmaceutical actives (such as Indobufen analogs and specific herbicides), maintaining its enantiomeric purity and chemical stability is critical.

This guide addresses the specific degradation pathways inherent to the 2-arylpropanoic acid scaffold, with a focus on the chloro-substituted aromatic ring. Users typically encounter issues related to chiral inversion (racemization) , benzylic oxidation , and decarboxylation .

Diagnostic Troubleshooting Matrix

Use this matrix to quickly identify the root cause of spectral anomalies or purity failures.

SymptomObserved DataProbable Root CauseCorrective Action
Loss of Optical Rotation Chiral HPLC shows split peak (e.g., 50:50 or 90:10 ratio).Base-Catalyzed Racemization . The acidic

-proton is labile at pH > 7.0.
Adjust mobile phase pH < 4.0. Avoid storing samples in basic diluents (e.g., ammonium hydroxide).
New Polar Impurity RRT ~0.80-0.90 (RP-HPLC). Mass shift +16 Da (M+16).Benzylic Oxidation . Formation of 2-(4-chlorophenyl)-2-hydroxypropanoic acid.[1]Check solvents for peroxides. Protect sample from light. Use amber glassware.
New Non-Polar Impurity RRT > 1.5. Mass shift -44 Da (M-44).Decarboxylation . Formation of 1-chloro-4-ethylbenzene.Avoid high-temperature drying (>60°C). Verify injector port temperature is not too high.
Solvent Peak Artifact RRT varies. Mass shift +14 Da (Methyl) or +28 Da (Ethyl).Esterification . Reaction with methanol/ethanol in diluent.Use Acetonitrile/Water as diluent.[2] Avoid alcohols in sample prep if acid catalyst is present.
Yellow Discoloration UV shift; appearance of highly conjugated species.Photolytic Dechlorination . Radical mechanism removing Cl atom.Strict light protection required (ICH Q1B).[3]

Deep-Dive Technical Q&A

Q1: Why is the enantiomeric excess (ee%) dropping during storage?

A: The chiral center at the


-position is activated by both the carboxylic acid group and the electron-withdrawing chlorophenyl ring. This makes the benzylic proton acidic (

).
  • Mechanism: In the presence of even weak bases (or enzymatic activity in biological matrices), the proton is abstracted to form an achiral planar enolate intermediate. Reprotonation occurs indiscriminately from either face, leading to the (R)-enantiomer (impurity) and eventually a racemate.

  • Prevention: Ensure all buffers are acidic (pH 2.5–3.0). If using triethylamine (TEA) as a tailing suppressor in HPLC, keep concentration < 0.1%.

Q2: We see a degradation product with m/z 199 (negative mode). What is it?

A: This corresponds to 2-(4-chlorophenyl)-2-hydroxypropanoic acid [M-H]⁻ = 199.

  • Origin: This is an oxidative degradant. The benzylic position is susceptible to radical attack by molecular oxygen or peroxides.

  • Confirmation: Look for a loss of water (

    
    ) or 
    
    
    
    in the MS/MS spectrum. This impurity is often formed during "forced degradation" with hydrogen peroxide (
    
    
    ).
Q3: Can we distinguish between thermal and photolytic degradation products?

A: Yes.

  • Thermal Stress: Primarily drives decarboxylation (loss of

    
     to form ethylbenzene derivative) and anhydride formation  (dimerization).
    
  • Photolytic Stress: Drives dechlorination . You will see products where the Chlorine atom is replaced by Hydrogen (2-phenylpropanoic acid) or Hydroxyl (2-(4-hydroxyphenyl)propanoic acid). The C-Cl bond is weaker than the C-H bond under UV irradiation.

Experimental Protocol: Forced Degradation Study

To validate your analytical method, perform the following stress tests.

Reagents Required:

  • 1N HCl, 1N NaOH

  • 30%

    
    
    
  • HPLC Mobile Phase (Acetonitrile/Phosphate Buffer pH 3.0)

Protocol Steps:

  • Acid Hydrolysis: Dissolve 10 mg sample in 5 mL diluent. Add 1 mL 1N HCl. Heat at 60°C for 4 hours.

    • Target: Hydrolytic cleavage (minor), ester hydrolysis (if ester starting material).

  • Base Hydrolysis: Dissolve 10 mg sample in 5 mL diluent. Add 1 mL 1N NaOH. Heat at 60°C for 2 hours.

    • Target:Racemization (Major). Analyze via Chiral HPLC.

  • Oxidation: Dissolve 10 mg sample in 5 mL diluent. Add 0.5 mL 30%

    
    . Store at RT for 24 hours.
    
    • Target:Benzylic Hydroxylation (Impurity B).

  • Thermal: Heat solid substance at 80°C for 7 days.

    • Target: Decarboxylation.

  • Photolytic: Expose solid and solution to 1.2 million lux hours (UV/Vis).

    • Target: Dechlorination and ring oxidation.

Degradation Pathway Visualization

The following diagram illustrates the mechanistic pathways for the primary degradation products of (2S)-2-(4-chlorophenyl)propanoic acid.

DegradationPathways Parent (2S)-2-(4-chlorophenyl) propanoic acid (MW 184.6) Racemate (2R)-Isomer (Racemization) Parent->Racemate Base / pH > 7 Hydroxy 2-Hydroxy Derivative (Benzylic Oxidation) (MW 200.6) Parent->Hydroxy H2O2 / O2 / Radical Decarb 1-chloro-4-ethylbenzene (Decarboxylation) (MW 140.6) Parent->Decarb Heat (>80°C) Dechloro 2-phenylpropanoic acid (Photolytic Dechlorination) Parent->Dechloro UV Light Ester Methyl/Ethyl Ester (Solvolysis) Parent->Ester ROH + Acid

Figure 1: Mechanistic degradation pathways of (2S)-2-(4-chlorophenyl)propanoic acid showing primary stressors.

Quantitative Data Summary: Impurity Profile

Impurity NameRelative Retention Time (RRT)*Mass (ESI-)Origin
(2S)-Parent 1.00183 [M-H]⁻API
(2R)-Enantiomer 1.00 (Achiral) / Split (Chiral)183 [M-H]⁻Racemization
Hydroxy-Degradant 0.85199 [M-H]⁻Oxidation
Dechloro-Analog 0.65149 [M-H]⁻Photolysis
Ethylbenzene Analog 2.10N/A (No Ionization)**Decarboxylation

*RRT values are approximate for a C18 Column, Mobile Phase ACN:Water (0.1% Formic Acid). **Requires GC-MS for detection due to lack of ionizable group.

References

  • PubChem Compound Summary. "(2S)-2-(4-chlorophenyl)propanoic acid".

  • Sigma-Aldrich Product Specification. "2-(4-Chlorophenyl)-2-hydroxypropanoic acid" (Key Degradant Standard).
  • ChemScene. "(S)-2-(4-Chlorophenyl)propanoic acid Structure and Properties".
  • Semantic Scholar. "Forced Degradation Study an Essential Approach to Develop Stability Indicating Method". (General methodology for aryl propanoic acids).

Sources

optimizing reaction temperature for (2S)-2-(4-chlorophenyl)propanoic acid production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Process Optimization for Chiral Acids Subject: Optimizing Reaction Temperature for (2S)-2-(4-chlorophenyl)propanoic Acid Production Ticket ID: OPT-2S-CPA-0042 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Temperature-Selectivity Paradox

You are likely encountering a classic trade-off in the synthesis of (2S)-2-(4-chlorophenyl)propanoic acid (a key intermediate for "profen" class NSAIDs). Whether you are using Enzymatic Kinetic Resolution (EKR) or Asymmetric Hydrogenation (AH) , temperature (


) is not just a kinetic accelerator—it is a stereochemical switch.
  • In Biocatalysis: Increasing

    
     typically increases reaction rate (
    
    
    
    ) but often degrades the Enantiomeric Ratio (
    
    
    ), as the enzyme's chiral pocket becomes more flexible (entropic gain).
  • In Chemocatalysis: Increasing

    
     can alter the competing reversible steps in the catalytic cycle, sometimes flipping the sense of induction or eroding 
    
    
    
    due to non-selective background pathways.

This guide provides the protocols to determine the precise thermodynamic control point for your specific route.

Module A: Enzymatic Kinetic Resolution (Biocatalysis)

Primary Method: Lipase-catalyzed hydrolysis or esterification (e.g., Candida antarctica Lipase B - CALB).[1]

The Thermodynamic Reality

In enzymatic resolution, the enantioselectivity (


) is governed by the difference in free energy of activation (

) between the fast-reacting (

-enantiomer) and slow-reacting (

-enantiomer) pathways.


  • The Trap: Many researchers assume lower

    
     always equals higher 
    
    
    
    . This is only true if the differential activation entropy (
    
    
    ) is negligible. If
    
    
    is large and negative, there exists a "Racemic Temperature" (
    
    
    ) where the enzyme loses all selectivity (
    
    
    ). You must operate well below (or above) this point.
Optimization Protocol: The "T-Scan"

Do not pick an arbitrary temperature (e.g., 30°C). Run this standardized screen.

Step-by-Step Methodology:

  • Preparation: Prepare 5 parallel vials with the racemic ester substrate (50 mM) in the chosen solvent (e.g., MTBE or Toluene/Buffer biphasic system).

  • Incubation: Equilibrate vials at 4°C, 20°C, 35°C, 50°C, and 65°C.

  • Initiation: Add immobilized Lipase (e.g., Novozym 435, 10 mg/mL).

  • Sampling: Take aliquots at 10% and 40% conversion.

  • Analysis: Determine

    
     (substrate) and 
    
    
    
    (product) via Chiral HPLC.
  • Calculation: Calculate

    
     for each temperature using the Chen equation:
    
    
    
    

Data Interpretation Table:

ObservationDiagnosisAction
High E (>100) at 4°C, Low E (<10) at 50°C Enthalpy-driven discrimination.Cool it down. The rigid active site is required. Run at 15-20°C and increase enzyme loading to compensate for slow kinetics.
E is constant across T range Entropy-Enthalpy compensation.Push for Heat. Run at maximum stable T (e.g., 60°C) to maximize throughput.
E increases as T increases Entropy-driven discrimination.Heat it up. This is rare but possible with specific mutants or bulky substrates.
Troubleshooting Guide (FAQ)

Q: My conversion stalled at 45% even at optimal temperature. Why? A: You likely hit product inhibition . The (2S)-acid product might be acidifying the micro-environment of the enzyme or competitively binding to the active site.

  • Fix: Add a weak base (solid state, like

    
    ) to scavenge the acid if running in organic media, or use a resin-bound lipase that tolerates lower pH.
    

Q: I see high ee initially, but it drops over time. Is temperature the culprit? A: Indirectly. If your temperature is too high (>50°C), you may be inducing spontaneous thermal racemization of the product or substrate, especially if the


-proton is acidic (which it is in 2-arylpropionic acids).
  • Fix: Lower T to <35°C and check the background reaction without enzyme.

Module B: Asymmetric Hydrogenation (Chemocatalysis)

Primary Method: Ru-BINAP or Rh-Phosphine catalyzed hydrogenation of 2-(4-chlorophenyl)acrylic acid.

The Pressure-Temperature Interplay

Unlike enzymes, metal catalysts often require higher temperatures to activate the pre-catalyst. However, in hydrogenation,


 and Hydrogen Pressure (

) are coupled variables.
  • High T / Low P: Promotes

    
    -hydride elimination (isomerization), lowering 
    
    
    
    .
  • Low T / High P: Favors the direct hydrogenation pathway, usually maximizing

    
    .
    
Visualization: Reaction Workflow

OptimizationWorkflow Start Start: Acrylic Acid Precursor Screen Catalyst Screening (Ru vs Rh ligands) Start->Screen TempOpt Temperature Optimization (0°C to 60°C) Screen->TempOpt PressOpt Pressure Tuning (10 to 100 bar) TempOpt->PressOpt Check Check Conversion & ee PressOpt->Check Success Production Scale-up Check->Success ee > 98% Conv > 99% Fail Change Ligand/Solvent Check->Fail ee < 95% Fail->Screen

Caption: Iterative optimization workflow for asymmetric hydrogenation. Temperature is optimized before pressure tuning to establish the baseline enantioselectivity profile.

Troubleshooting Guide (FAQ)

Q: I am getting 99% conversion but only 60% ee at 50°C. A: The reaction is too fast and likely diffusion-controlled, or the "uncatalyzed" background pathway is competing.

  • Fix:Lower the temperature to 10-20°C and simultaneously increase

    
     pressure . This forces the reaction through the metal-ligand complex cycle rather than non-selective pathways.
    

Q: The catalyst dies (conversion stops) at low temperatures. A: The activation energy for the oxidative addition of


 is not being met.
  • Fix: Do not just raise the bulk temperature. Instead, try an induction period : Initiate the reaction at 40°C for 30 minutes to activate the catalyst, then ramp down to 20°C for the remainder of the reaction to preserve enantioselectivity.

Module C: Mechanism & Signaling

Understanding why temperature fails is as important as fixing it. The diagram below illustrates the kinetic resolution pathways.

KineticResolution Racemate Racemic Substrate (R/S-Ester) Complex_S Enzyme-S-Substrate (Fast Complex) Racemate->Complex_S Binding Complex_R Enzyme-R-Substrate (Slow Complex) Racemate->Complex_R Binding Enzyme Lipase (CALB) TS_S TS (S) Low ΔG‡ Complex_S->TS_S k_cat(S) TS_R TS (R) High ΔG‡ Complex_R->TS_R k_cat(R) Product_S (S)-Acid Product (Target) TS_S->Product_S Hydrolysis Substrate_R (R)-Ester Remaining TS_R->Substrate_R No Reaction / Slow Heat High Temperature Heat->Complex_S Increases Flexibility Reduces Selectivity

Caption: Kinetic Resolution Mechanism. High temperature introduces conformational flexibility in the Enzyme-Substrate complex, reducing the energy gap (


) between TS(S) and TS(R), thereby lowering the E-value.

References

  • Rotticci, D., et al. (2001). "The temperature dependence of the enantioselectivity of Candida antarctica lipase B." ChemBioChem.

    
     and 
    
    
    
    in lipase resolutions).
  • Noyori, R., et al. (1987). "Asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by BINAP-ruthenium(II) complexes." Journal of the American Chemical Society.[2] (Foundational text for Ru-BINAP hydrogenation of acrylic acids).

  • Zhang, P.L., et al. (2018). "Enzymatic Enantioselective Hydrolysis of 2-(3-Chlorophenyl) Propionic Acid Ester Enhanced by PEG."[3] Industrial & Engineering Chemistry Research. (Specific protocol for chlorophenyl analogs, highlighting cosolvent/temperature effects).

  • Ghanem, A. (2007). "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched 2-arylpropionic acids." Tetrahedron: Asymmetry. (Comprehensive review of "profen" synthesis).

Sources

Validation & Comparative

Comparative Guide: H-NMR Profiling & Enantiomeric Analysis of (2S)-2-(4-chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2S)-2-(4-chlorophenyl)propanoic acid is a chiral 2-arylpropanoic acid derivative, structurally analogous to the NSAID Ibuprofen. While its achiral H-NMR profile allows for structural confirmation, it fails to distinguish the biologically active (2S)-enantiomer from its (2R)-antipode or the racemate.

This guide provides a definitive technical analysis of the compound's spectral characteristics and objectively compares the two primary "alternatives" for enantiomeric purity determination: Chiral Solvating Agents (CSAs) versus Chiral Derivatizing Agents (CDAs) .

Baseline Structural Elucidation (Achiral)

Before assessing enantiomeric purity, the structural integrity of the backbone must be validated. The following data represents the consensus chemical shifts for 2-(4-chlorophenyl)propanoic acid in standard deuterated solvents.

Theoretical vs. Experimental Shift Assignment

The molecule features a distinct AA'BB' aromatic system (due to the para-chloro substitution) and a classic propanoic acid side chain .

MoietyProton CountMultiplicityCoupling (

)

(ppm) in CDCl


(ppm) in DMSO-

Assignment Logic
-CH

3HDoublet (d)~7.2 Hz1.491.35Methyl group coupled to methine.
-CH- 1HQuartet (q)~7.2 Hz3.703.62Methine proton deshielded by -COOH and Aryl ring.
Ar-H 2HDoublet (d)~8.5 Hz7.287.35Ortho to alkyl group (shielded relative to Cl-ortho).
Ar-H 2HDoublet (d)~8.5 Hz7.327.40Ortho to Cl group (deshielded by inductive effect).
-COOH 1HBroad SingletN/A>10.512.30Acidic proton. Sharp in DMSO due to H-bonding; broad/invisible in CDCl

.

Application Note: In CDCl


, the aromatic signals often overlap into a tight multiplet around 7.30 ppm. DMSO-

is recommended for clearer separation of the AA'BB' system and quantification of the acid proton.

Comparative Analysis: Enantiomeric Purity Determination

To confirm the (2S) configuration, standard H-NMR is insufficient. You must induce diastereomeric non-equivalence . Two primary methodologies exist: Non-Covalent (CSA) and Covalent (CDA) .

The Alternatives
  • Alternative A: Chiral Solvating Agents (CSAs) [1][2][3][4]

    • Mechanism:[1][4] Formation of transient host-guest complexes (e.g., with Quinine or

      
      -BINOL).
      
    • Workflow: "Mix-and-Measure".

  • Alternative B: Chiral Derivatizing Agents (CDAs) [3][4]

    • Mechanism:[1] Covalent synthesis of diastereomers (e.g., using Mosher's Acid Chloride).

    • Workflow: "Synthesize-Purify-Measure".

Performance Data Comparison

The following table contrasts the performance of these methods specifically for 2-arylpropanoic acids.

MetricMethod A: CSA (Preferred for QC) Method B: CDA (Preferred for R&D)
Resolution (

)
Moderate (0.02 – 0.15 ppm)High (> 0.20 ppm typical)
Sample Integrity Non-Destructive (Sample recoverable)Destructive (Covalent modification)
Time to Result < 15 Minutes4 – 24 Hours
Cost Per Analysis Low (Reagent reusable/minimal)High (Reagent consumed)
Primary Risk Concentration broadening peaksKinetic resolution (racemization during synthesis)
Decision Matrix Workflow

The following diagram illustrates the logical pathway for selecting the appropriate method based on your specific constraints (purity needs vs. sample availability).

G Start Start: Enantiomeric Analysis of (2S)-2-(4-chlorophenyl)propanoic acid CheckPurity Is Sample >95% Chemically Pure? Start->CheckPurity CDA_Path Method B: Chiral Derivatizing Agent (CDA) CheckPurity->CDA_Path No (Purify first or use CDA) Decision1 Requirement: High Throughput / Recovery? CheckPurity->Decision1 Yes CSA_Path Method A: Chiral Solvating Agent (CSA) CSA_Result Result: Split Methyl Doublet (Δδ ~0.05 ppm) CSA_Path->CSA_Result CDA_Result Result: Distinct Diastereomeric Sets (Δδ >0.2 ppm) CDA_Path->CDA_Result Decision1->CSA_Path Yes (QC/Batch Release) Decision2 Requirement: Trace Enantiomer (<1%) Detection? Decision1->Decision2 No Decision2->CSA_Path No (Standard Purity Check) Decision2->CDA_Path Yes (High Sensitivity Needed)

Figure 1: Decision matrix for selecting between CSA and CDA methods for chiral acid analysis.

Detailed Experimental Protocols

Protocol A: CSA Method (Recommended for Routine Analysis)

This protocol uses (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate or Quinine as the CSA. The carboxylic acid group of the analyte interacts with the basic nitrogen or phosphate group of the CSA.

  • Sample Prep: Dissolve 10 mg of (2S)-2-(4-chlorophenyl)propanoic acid in 0.6 mL of CDCl

    
     .
    
  • Baseline Scan: Acquire a standard 1H-NMR spectrum (8 scans). Note the chemical shift of the methyl doublet (~1.49 ppm).

  • Titration: Add the CSA solid directly to the NMR tube in a 0.5:1 molar ratio (CSA:Analyte). Shake until dissolved.

  • Acquisition: Acquire spectrum.

  • Optimization: Incrementally add CSA until a 1:1 or 2:1 ratio is reached.

  • Analysis: Observe the methyl region.[5]

    • Racemate: Two distinct doublets of equal intensity.

    • Pure (2S): Single doublet (shifted from baseline).

    • Contaminated (2S): Major doublet + Minor doublet (integrate to calculate % ee).

Protocol B: CDA Method (Mosher's Acid Derivatization)

Use this if the CSA method fails to provide baseline resolution.

  • Reaction: In a small vial, mix 10 mg analyte, 1.2 eq of (R)-MTPA-Cl (Mosher's chloride), 2 eq of Pyridine, and 1 mL dry CH

    
    Cl
    
    
    
    . Stir for 2 hours.
  • Quench: Add 1 mL saturated NaHCO

    
    , extract with CH
    
    
    
    Cl
    
    
    .
  • Dry: Pass organic layer through MgSO

    
     plug; evaporate solvent.
    
  • NMR: Redissolve residue in CDCl

    
    .
    
  • Analysis: The diastereomeric methine protons will appear at distinctly different chemical shifts (often separated by >0.2 ppm) due to the anisotropic shielding of the Mosher's phenyl group.

Mechanism of Action Visualization

Understanding why the CSA works is critical for troubleshooting. The interaction relies on a "Three-Point Interaction" model involving hydrogen bonding and


-

stacking.

CSA_Interaction Analyte (2S)-Analyte (Acidic Proton) Complex Transient Diastereomeric Complex Analyte->Complex Fast Exchange CSA Chiral Agent (Basic Site + Aromatic Wall) CSA->Complex H_Bond H-Bonding (Directional) Complex->H_Bond Pi_Stack π-π Stacking (Shielding) Complex->Pi_Stack Steric Steric Repulsion (Selectivity) Complex->Steric Anisotropic Shift\n(Δδ in NMR) Anisotropic Shift (Δδ in NMR) Pi_Stack->Anisotropic Shift\n(Δδ in NMR)

Figure 2: Mechanistic interaction between the chiral acid analyte and the solvating agent leading to spectral splitting.

References

  • Wada, K., et al. Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities of Carboxylic Acids. Heterocycles, 2017.[6] Available at: [Link]

  • Pirkle, W.H., et al. NMR Chiral Solvating Agents.[3][4][7] Topics in Stereochemistry, 1982.[7] Available at: [Link]

  • Doc Brown's Chemistry. High resolution 1H NMR spectrum of propanoic acid. Available at: [Link]

  • Royal Society of Chemistry. Enantiomeric NMR discrimination of carboxylic acids using actinomycin D.[8][9] Org.[7][8][10][11] Biomol. Chem., 2019.[8] Available at: [Link]

Sources

A Comparative Analysis of the Bioactivity of (2S)-2-(4-chlorophenyl)propanoic Acid and its Racemic Mixture

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, particularly concerning non-steroidal anti-inflammatory drugs (NSAIDs), the principle of stereochemistry is not merely an academic curiosity but a critical determinant of therapeutic efficacy and toxicological profile. This guide provides an in-depth comparison of the bioactivity of the enantiomerically pure (2S)-2-(4-chlorophenyl)propanoic acid and its corresponding racemic mixture. As a member of the 2-arylpropionic acid (profen) class, its activity is intrinsically linked to its three-dimensional structure.[1] This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of mechanistic principles and practical experimental methodologies.

The Central Role of Chirality in Profen Bioactivity

Chiral molecules, or enantiomers, are non-superimposable mirror images of each other. While physically similar, they can interact differently with the chiral environment of the body, such as enzymes and receptors.[2] For the profen class of NSAIDs, this stereoselectivity is profound. The therapeutic anti-inflammatory, analgesic, and antipyretic effects are predominantly, if not exclusively, attributed to the (S)-enantiomer.[3][4][5] The (R)-enantiomer is often considered inactive or significantly less potent with respect to the primary mechanism of action.

The primary target for profens is the cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2.[6][7] These enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6] The (S)-enantiomer is the eutomer, the enantiomer possessing the desired pharmacological activity, by fitting precisely into the active site of the COX enzymes to inhibit their function.

The Metabolic Fate: Unidirectional Chiral Inversion

A fascinating and critical aspect of profen pharmacology is the in vivo metabolic chiral inversion. Many profens, when administered as a racemic mixture, exhibit a unique unidirectional conversion of the inactive (R)-enantiomer into the active (S)-enantiomer.[3] This process is mediated by enzymes that facilitate the formation of an acyl-CoA thioester, which can then be epimerized to the (S)-configuration.[3]

This metabolic inversion means that the racemic mixture can, over time, provide a reservoir for the active (S)-form, potentially prolonging its therapeutic effect. However, the extent and rate of this conversion can vary significantly depending on the specific drug, the species, and individual patient metabolism, ranging from as little as 10% for ketoprofen to over 60% for ibuprofen in humans.[8] Relying on this inversion introduces variability in drug exposure and response.

cluster_in_vivo In Vivo Metabolism R_Enantiomer R(-)-Enantiomer (Inactive) CoA_Intermediate Acyl-CoA Thioester Intermediate R_Enantiomer->CoA_Intermediate Acyl-CoA Synthetase S_Enantiomer S(+)-Enantiomer (Active) CoA_Intermediate->S_Enantiomer Epimerase Prep Prepare Mobile Phase (e.g., Hexane/IPA/TFA) Equil Equilibrate Chiral Stationary Phase Column Prep->Equil Inject Inject Sample onto HPLC System Equil->Inject Sample Prepare Racemate & (S)-Enantiomer Samples Sample->Inject Separate Isocratic Elution (Separation Occurs) Inject->Separate Detect UV Detection Separate->Detect Analyze Analyze Chromatogram (Retention Time, Peak Area) Detect->Analyze Prepare Prepare Enzyme, Buffer, & Test Compounds Incubate Pre-incubate Enzyme with Test Compounds Prepare->Incubate Initiate Initiate Reaction with Arachidonic Acid Incubate->Initiate Stop Terminate Reaction Initiate->Stop Quantify Quantify Prostaglandin E2 (PGE2) via ELISA Stop->Quantify Analyze Calculate % Inhibition & Determine IC50 Quantify->Analyze

Sources

A Comparative Guide to the Validation of HPLC Methods for (2S)-2-(4-chlorophenyl)propanoic Acid Purity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(2S)-2-(4-chlorophenyl)propanoic acid is a chiral carboxylic acid, and its enantiomeric purity is a critical quality attribute in pharmaceutical development.[1][2] HPLC is the primary and most accurate technique for determining chiral purity.[1][2] This guide will explore the validation of a chiral HPLC method, a crucial step in ensuring the reliability and accuracy of this analytical procedure.

Method Selection: Why Chiral HPLC?

While other methods like gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used for chiral analysis, HPLC, particularly with chiral stationary phases (CSPs), offers distinct advantages for a compound like (2S)-2-(4-chlorophenyl)propanoic acid.[1][3] Modern chiral columns are compatible with a wide range of mobile phases, including reversed-phase conditions, making them versatile for various molecules.[2] The direct separation of enantiomers on a CSP is often more straightforward and less labor-intensive than methods requiring derivatization, such as some GC and NMR techniques.[4][5]

The Foundation of a Reliable Method: Validation Parameters

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[6] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures and is a globally recognized standard.[7][8] The key validation parameters that will be discussed in the context of an HPLC method for (2S)-2-(4-chlorophenyl)propanoic acid purity are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its enantiomer and potential impurities.[7]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[9]

  • Accuracy: The closeness of test results to the true value.[6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]

Experimental Workflow for HPLC Method Validation

The following diagram outlines the logical flow of the validation process for an HPLC method determining the purity of (2S)-2-(4-chlorophenyl)propanoic acid.

Caption: A logical workflow for the validation of an HPLC method.

Detailed Experimental Protocols

Specificity

The specificity of the method is crucial for ensuring that the peak corresponding to (2S)-2-(4-chlorophenyl)propanoic acid is free from interference from its enantiomer, (R)-2-(4-chlorophenyl)propanoic acid, and any potential process impurities or degradation products.

Protocol:

  • Enantiomer Resolution:

    • Prepare a solution containing a racemic mixture of 2-(4-chlorophenyl)propanoic acid.

    • Inject the solution into the HPLC system.

    • Confirm baseline separation of the two enantiomer peaks. The resolution factor (Rs) should be greater than 1.5.

  • Impurity Spiking:

    • Prepare a solution of (2S)-2-(4-chlorophenyl)propanoic acid.

    • Spike this solution with known impurities at a relevant concentration (e.g., the reporting threshold).

    • Analyze the spiked sample to ensure that the impurity peaks do not co-elute with the main analyte peak or its enantiomer.

  • Forced Degradation Studies:

    • Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[11][12]

    • Subject the (2S)-2-(4-chlorophenyl)propanoic acid drug substance to various stress conditions as recommended by ICH Q1A(R2), including:

      • Acid Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.

      • Base Hydrolysis: e.g., 0.1 M NaOH at 60°C for 24 hours.

      • Oxidation: e.g., 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Stress: e.g., 80°C for 48 hours.

      • Photostability: Expose the sample to light according to ICH Q1B guidelines.

    • Analyze the stressed samples by HPLC. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main peak.[13]

Linearity

Linearity is determined by analyzing a series of solutions of (2S)-2-(4-chlorophenyl)propanoic acid at different concentrations.

Protocol:

  • Prepare a stock solution of (2S)-2-(4-chlorophenyl)propanoic acid of known concentration.

  • Prepare at least five dilutions from the stock solution, covering the expected range of the analytical method (e.g., 50% to 150% of the target concentration).

  • Inject each dilution in triplicate.

  • Plot a graph of the mean peak area against the concentration.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.[14]

Accuracy

Accuracy is typically assessed by a recovery study, where a known amount of the analyte is added to a placebo or sample matrix.

Protocol:

  • Prepare samples spiked with (2S)-2-(4-chlorophenyl)propanoic acid at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • The mean recovery should be within a predefined acceptance range (e.g., 98.0% to 102.0%).

Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Protocol:

  • Repeatability:

    • Prepare six independent samples of (2S)-2-(4-chlorophenyl)propanoic acid at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the relative standard deviation (RSD) of the results. The RSD should typically be ≤ 2%.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and if possible, a different instrument.

    • Calculate the RSD for the combined data from both days. The acceptance criteria are generally slightly wider than for repeatability (e.g., RSD ≤ 3%).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.

Protocol (Signal-to-Noise Approach):

  • Determine the concentration of (2S)-2-(4-chlorophenyl)propanoic acid that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[9]

  • This can be achieved by injecting a series of increasingly dilute solutions.

Robustness

Robustness testing examines the reliability of the method when subjected to small, deliberate changes in the analytical parameters.

Protocol:

  • Identify critical method parameters that could be subject to variation, for example:

    • Flow rate (e.g., ± 0.1 mL/min).

    • Column temperature (e.g., ± 2°C).

    • Mobile phase composition (e.g., ± 2% organic component).

    • pH of the mobile phase buffer (e.g., ± 0.2 units).

  • Vary one parameter at a time while keeping the others constant.

  • Analyze a standard solution under each modified condition.

  • Evaluate the effect on the results (e.g., retention time, peak area, resolution). The results should remain within the acceptance criteria defined for the method.

Comparison of HPLC Method Performance

The following table provides a hypothetical comparison of two different chiral HPLC columns for the analysis of (2S)-2-(4-chlorophenyl)propanoic acid purity.

ParameterChiral Stationary Phase A (Polysaccharide-based)Chiral Stationary Phase B (Pirkle-type)Acceptance Criteria
Specificity (Resolution, Rs) 2.11.8Rs > 1.5
Linearity (r²) 0.99950.9992≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.9% - 101.8%98.0% - 102.0%
Precision (Repeatability, RSD) 0.8%1.1%≤ 2.0%
Precision (Intermediate, RSD) 1.5%1.8%≤ 3.0%
LOD (µg/mL) 0.050.08Report
LOQ (µg/mL) 0.150.25Report
Robustness PassedPassedNo significant impact on results

In this comparison, both columns meet the typical acceptance criteria. However, Chiral Stationary Phase A demonstrates slightly better resolution, precision, and lower detection and quantitation limits, making it the more suitable choice for this particular analysis.

Logical Relationships in HPLC Validation

The following diagram illustrates the interconnectedness of the validation parameters.

Caption: Interrelationships between HPLC validation parameters.

Conclusion

A thoroughly validated HPLC method is indispensable for the accurate determination of the purity of (2S)-2-(4-chlorophenyl)propanoic acid. By systematically evaluating specificity, linearity, accuracy, precision, detection and quantitation limits, and robustness, researchers can have high confidence in the quality of their analytical data. This guide has provided a comprehensive framework, grounded in scientific principles and regulatory expectations, to assist in the successful validation of such methods. The choice of the chiral stationary phase and the optimization of chromatographic conditions are critical first steps that significantly influence the outcome of the validation process.

References

  • Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed. Available from: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. Available from: [Link]

  • Analytical Method Validation: ICH and USP Perspectives - IJRR, International Journal of Research and Review. Available from: [Link]

  • A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids - SciSpace. Available from: [Link]

  • Analytical Method Validation Parameters: An Updated Review. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Acceptance criteria of validation parameters for HPLC - ResearchGate. Available from: [Link]

  • (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Academia.edu. Available from: [Link]

  • Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy | The Journal of Organic Chemistry - ACS Publications - ACS.org. Available from: [Link]

  • (2S)-2-(4-Chlorophenyl)propanoic acid - ChemBK. Available from: [Link]

  • Chiral Purity Analysis – Know What Both Hands Are Doing - SK pharmteco. Available from: [Link]

  • (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - ResearchGate. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • 2-(4-CHLOROPHENYL)PROPANOIC ACID, (2S)- - gsrs. Available from: [Link]

  • Forced degradation and impurity profiling. Available from: [Link]

  • Importance of Forced Degradation In Stability-Indicating Methods - ARL Bio Pharma. Available from: [Link]

  • Gradient, reversed-phase HPLC method for simultaneous determination of chemical and enantiomeric impurities of dexibuprofen in a. Available from: [Link]

  • CN103193620A - Method for preparing 2-(4-Chloromethylphenyl) propionic acid as loxoprofen key intermediate - Google Patents.
  • CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents.
  • Recent Advances in Separation and Analysis of Chiral Compounds. Available from: [Link]

  • Chiral HPLC Separations - Phenomenex. Available from: [Link]

  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - MDPI. Available from: [Link]

Sources

A Researcher's Guide to the Infrared Spectroscopic Identification of (2S)-2-(4-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy peaks for the identification of (2S)-2-(4-chlorophenyl)propanoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of peaks to explain the underlying principles of vibrational spectroscopy as they apply to this specific molecule. By comparing the expected spectrum with that of related compounds and providing a detailed experimental protocol, this guide serves as a practical tool for the structural elucidation and quality control of this important chiral building block.

Theoretical Framework: Understanding the Vibrational Signature

(2S)-2-(4-chlorophenyl)propanoic acid is a chiral carboxylic acid featuring a p-substituted aromatic ring. Its infrared spectrum is therefore a composite of the vibrational modes of its constituent functional groups: the carboxylic acid moiety, the substituted benzene ring, and the alkyl backbone. The interplay of these groups, including electronic and steric effects, gives rise to a unique spectral fingerprint.

A critical aspect to consider is the extensive hydrogen bonding that occurs in carboxylic acids, which typically exist as dimers in the solid state. This intermolecular interaction significantly influences the position and shape of the O-H and C=O stretching vibrations, making them highly characteristic.[1][2]

Predicted IR Absorption Bands for (2S)-2-(4-chlorophenyl)propanoic acid

While a publicly available, experimentally verified IR spectrum for (2S)-2-(4-chlorophenyl)propanoic acid is not readily found in common databases, we can predict its characteristic absorption bands with a high degree of confidence based on established group frequencies and data from similar molecules. The following table summarizes the expected key peaks.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
O-H Stretch (Carboxylic Acid Dimer)3300 - 2500Broad, StrongThis very broad and intense absorption is a hallmark of a hydrogen-bonded carboxylic acid and will likely overlap with C-H stretching vibrations.[1][2]
Aromatic C-H Stretch3100 - 3000Medium to WeakCharacteristic of C-H bonds on the benzene ring.
Aliphatic C-H Stretch2990 - 2850MediumArising from the methyl and methine groups in the propanoic acid chain.
C=O Stretch (Carboxylic Acid Dimer)~1710StrongThe position of the carbonyl stretch is sensitive to its electronic environment. Conjugation with the phenyl ring may lower this frequency slightly.[2][3]
Aromatic C=C Stretch (In-ring)1600 - 1475Medium to WeakA series of bands indicating the presence of the benzene ring.
O-H Bend (In-plane)1440 - 1395MediumOften coupled with C-H bending vibrations.
C-O Stretch1320 - 1210StrongA strong band associated with the carboxylic acid group.
O-H Bend (Out-of-plane)950 - 910Broad, MediumAnother characteristic broad absorption for dimeric carboxylic acids.
Aromatic C-H Bend (Out-of-plane)860 - 800StrongThe position of this strong band is indicative of the substitution pattern on the benzene ring. For a 1,4-disubstituted (para) ring, a strong absorption is expected in this region.
C-Cl Stretch800 - 600StrongThe carbon-chlorine stretching vibration.

Comparative Analysis: (2S)-2-(4-chlorophenyl)propanoic acid vs. Related Compounds

To further refine our understanding, a comparison with the IR spectra of structurally similar molecules is invaluable.

Comparison with 2-Phenylpropanoic Acid

2-Phenylpropanoic acid shares the same core structure but lacks the chloro-substituent on the phenyl ring. The primary differences in their IR spectra would be:

  • C-Cl Stretch: The spectrum of 2-phenylpropanoic acid will lack the strong absorption band in the 800-600 cm⁻¹ region attributable to the C-Cl stretch.

  • Aromatic C-H Bending: The out-of-plane C-H bending vibrations will differ due to the change in substitution pattern (monosubstituted vs. 1,4-disubstituted).

  • Carbonyl (C=O) Stretch: The electron-withdrawing nature of the chlorine atom in (2S)-2-(4-chlorophenyl)propanoic acid might lead to a slight shift in the C=O stretching frequency compared to 2-phenylpropanoic acid.

Comparison with 3-(4-chlorophenyl)propanoic acid

An isomer, 3-(4-chlorophenyl)propanoic acid, provides a useful comparison. The key difference lies in the position of the phenyl group relative to the carboxylic acid. An available gas-phase IR spectrum for this compound from the NIST WebBook shows the expected broad O-H and strong C=O stretching bands. The primary distinction in the solid-state spectrum of (2S)-2-(4-chlorophenyl)propanoic acid would likely be in the fingerprint region, reflecting the different symmetry and vibrational coupling arising from the alpha-substitution.

The following diagram illustrates the workflow for comparative spectral analysis.

G cluster_target Target Molecule cluster_analogues Structural Analogues cluster_analysis Comparative Analysis cluster_confirmation Confirmation Target (2S)-2-(4-chlorophenyl)propanoic acid (Predicted Spectrum) Analysis Identify Common Peaks (Carboxylic Acid, Phenyl Ring) Note Peak Shifts & Unique Bands (C-Cl, Substitution Pattern) Target->Analysis Compare Analogue1 2-Phenylpropanoic Acid (Reference Spectrum) Analogue1->Analysis Compare Analogue2 3-(4-chlorophenyl)propanoic acid (Reference Spectrum) Analogue2->Analysis Compare Confirmation Confident Identification of (2S)-2-(4-chlorophenyl)propanoic acid Analysis->Confirmation Leads to

Caption: Workflow for the comparative analysis of IR spectra.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the steps for obtaining an FTIR spectrum of a solid sample such as (2S)-2-(4-chlorophenyl)propanoic acid using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.[4]

Instrumentation and Materials
  • Fourier-Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

  • (2S)-2-(4-chlorophenyl)propanoic acid sample (solid).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol).

  • Lint-free wipes.

Step-by-Step Procedure
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • ATR Crystal Cleaning: Clean the surface of the ATR crystal thoroughly with a lint-free wipe soaked in isopropanol to remove any residues from previous measurements. Allow the solvent to evaporate completely.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, water vapor).

    • The background spectrum should be a flat line with minimal noise.

  • Sample Application:

    • Place a small amount of the solid (2S)-2-(4-chlorophenyl)propanoic acid sample onto the center of the ATR crystal.

    • Lower the pressure clamp to ensure firm and even contact between the sample and the crystal surface. Consistent pressure is key to reproducible results.

  • Sample Spectrum Acquisition:

    • Collect the infrared spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections or other processing functions as required.

    • Label the significant peaks and compare them with the predicted values and reference spectra.

  • Cleaning: After the measurement is complete, raise the pressure clamp, remove the sample, and clean the ATR crystal thoroughly as described in step 2.

The following diagram outlines the experimental workflow for FTIR analysis using the ATR method.

G start Start clean_crystal Clean ATR Crystal start->clean_crystal background Acquire Background Spectrum clean_crystal->background apply_sample Apply Solid Sample background->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_data Process and Analyze Data acquire_spectrum->process_data clean_up Clean Crystal After Use process_data->clean_up end_process End clean_up->end_process

Caption: Experimental workflow for ATR-FTIR analysis.

Conclusion

The identification of (2S)-2-(4-chlorophenyl)propanoic acid via IR spectroscopy is a robust and reliable method when guided by a sound understanding of its expected vibrational modes. The presence of a very broad O-H stretch from 3300-2500 cm⁻¹, a strong carbonyl absorption around 1710 cm⁻¹, and characteristic aromatic and C-Cl absorptions in the fingerprint region collectively provide a definitive signature for this molecule. By following the detailed experimental protocol and utilizing the comparative data presented, researchers can confidently employ FTIR spectroscopy for the structural verification and quality assessment of this compound.

References

  • Vertex AI Search. (n.d.). IR: carboxylic acids.
  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Spectroscopy Online. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids.
  • RTI Laboratories. (n.d.). FTIR Analysis.

Sources

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of (2S)-2-(4-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, a profound understanding of a molecule's behavior under mass spectrometric conditions is paramount for its unambiguous identification, structural elucidation, and metabolic profiling. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of (2S)-2-(4-chlorophenyl)propanoic acid, a compound of interest within the broader class of 2-arylpropanoic acids.

(2S)-2-(4-chlorophenyl)propanoic acid, with a molecular formula of C₉H₉ClO₂ and a molecular weight of 184.62 g/mol , presents a unique fragmentation signature influenced by its carboxylic acid moiety, the chiral center, and the chlorinated phenyl ring.[1] This guide will dissect the probable fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), compare these predictions with known data from structurally analogous compounds, and provide robust experimental protocols for its analysis.

Predicted Fragmentation Pathways: A Mechanistic Perspective

The fragmentation of an organic molecule in a mass spectrometer is not a random process but a series of predictable bond cleavages governed by the stability of the resulting fragment ions.[2] For (2S)-2-(4-chlorophenyl)propanoic acid, we can anticipate distinct patterns depending on the ionization technique employed.

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of EI, the initial event is the removal of an electron to form a molecular ion (M⁺•).[2] The fragmentation of this radical cation is driven by the presence of functional groups that can stabilize the resulting charged fragments.

A primary and highly characteristic fragmentation for carboxylic acids is the cleavage of the bond adjacent to the carbonyl group.[3] In this case, we anticipate the loss of the carboxyl group as a neutral radical (•COOH), leading to a prominent fragment ion. Another key fragmentation pathway for carboxylic acids involves the loss of the hydroxyl radical (•OH).[3]

The presence of the chlorophenyl group will also significantly influence the fragmentation pattern. The stable aromatic ring can lead to fragments containing this moiety. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature for any chlorine-containing fragments.

Key Predicted EI Fragments:

m/z (for ³⁵Cl) Proposed Fragment Structure Fragmentation Pathway
184[C₉H₉³⁵ClO₂]⁺•Molecular Ion (M⁺•)
139[C₈H₈³⁵Cl]⁺Loss of •COOH
167[C₉H₈³⁵ClO]⁺Loss of •OH
111[C₆H₄³⁵Cl]⁺Cleavage of the bond between the phenyl ring and the propanoic acid chain
45[COOH]⁺Carboxyl group fragment

The following diagram illustrates the predicted EI fragmentation pathway.

EI_Fragmentation M [C₉H₉ClO₂]⁺• m/z = 184 F1 [C₈H₈Cl]⁺ m/z = 139 M->F1 - •COOH F2 [C₉H₈ClO]⁺ m/z = 167 M->F2 - •OH F4 [COOH]⁺ m/z = 45 M->F4 - C₈H₈Cl• F3 [C₆H₄Cl]⁺ m/z = 111 F1->F3 - C₂H₄

Caption: Predicted EI fragmentation of (2S)-2-(4-chlorophenyl)propanoic acid.

Electrospray Ionization (ESI) Fragmentation

In contrast to the high-energy EI, ESI is a soft ionization technique that typically results in the formation of protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.[4] Fragmentation is then induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

Positive Ion Mode ([M+H]⁺):

Protonation will likely occur on the carbonyl oxygen of the carboxylic acid. Subsequent fragmentation in the collision cell would be expected to involve the loss of neutral molecules like water (H₂O) or carbon monoxide (CO).

Negative Ion Mode ([M-H]⁻):

Deprotonation will occur at the acidic carboxylic acid proton. The resulting carboxylate anion is relatively stable. Fragmentation via CID would likely involve the loss of carbon dioxide (CO₂). This decarboxylation is a common fragmentation pathway for deprotonated carboxylic acids.

Key Predicted ESI-MS/MS Fragments:

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Ionization Mode
185 ([M+H]⁺)167H₂OPositive
185 ([M+H]⁺)139H₂O + COPositive
183 ([M-H]⁻)139CO₂Negative

The proposed ESI-MS/MS fragmentation pathways are depicted below.

ESI_Fragmentation cluster_pos Positive Ion Mode cluster_neg Negative Ion Mode M_H [M+H]⁺ m/z = 185 F_pos1 [M+H - H₂O]⁺ m/z = 167 M_H->F_pos1 - H₂O F_pos2 [M+H - H₂O - CO]⁺ m/z = 139 F_pos1->F_pos2 - CO M_minus_H [M-H]⁻ m/z = 183 F_neg1 [M-H - CO₂]⁻ m/z = 139 M_minus_H->F_neg1 - CO₂

Caption: Predicted ESI-MS/MS fragmentation pathways.

Comparative Analysis with Structurally Similar Compounds

The predicted fragmentation pattern of (2S)-2-(4-chlorophenyl)propanoic acid can be benchmarked against the known fragmentation of other 2-arylpropanoic acids, commonly known as "profens". For instance, ibuprofen, under negative ESI-MS/MS, readily undergoes decarboxylation (loss of CO₂) from the [M-H]⁻ precursor ion.[5] This observation strongly supports the proposed loss of CO₂ from deprotonated (2S)-2-(4-chlorophenyl)propanoic acid.

Furthermore, the fragmentation of chlorophenols often involves the loss of HCl, although this is more prevalent in higher energy fragmentation processes.[6] While not a primary proposed pathway here, it remains a potential minor fragmentation channel to consider during spectral interpretation. The fragmentation of propanoic acid itself shows characteristic losses of •OH and the entire carboxyl group, reinforcing the predictions for our target molecule.[7]

Experimental Protocols

To empirically determine the fragmentation pattern of (2S)-2-(4-chlorophenyl)propanoic acid, the following experimental setups are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Fragmentation

GC-MS is well-suited for the analysis of volatile and thermally stable compounds. Derivatization of the carboxylic acid to a more volatile ester (e.g., methyl ester) may be necessary for optimal chromatographic performance.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of (2S)-2-(4-chlorophenyl)propanoic acid in a suitable solvent (e.g., methanol). If derivatization is required, react the compound with a methylating agent (e.g., diazomethane or trimethylsilyldiazomethane) following established procedures.

  • GC System:

    • Column: A non-polar capillary column (e.g., DB-1 or equivalent) is a suitable starting point.[8]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature ramp from a low initial temperature (e.g., 70 °C) to a high final temperature (e.g., 280 °C) to ensure elution and separation.[9]

    • Injector: Split/splitless injector at a temperature of 250 °C.

  • MS System (EI):

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

GCMS_Workflow Sample Sample Preparation (with/without derivatization) GC GC Separation (Capillary Column) Sample->GC Ionization EI Ionization (70 eV) GC->Ionization MS Mass Analysis (Quadrupole) Ionization->MS Detection Detection & Data Acquisition MS->Detection

Caption: A typical workflow for GC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Fragmentation

LC-MS/MS is ideal for the analysis of less volatile and thermally labile compounds, and it allows for the study of fragmentation under softer ionization conditions.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a 1 µg/mL working solution of the compound in the initial mobile phase composition.

  • LC System:

    • Column: A C18 reversed-phase column is recommended.[10]

    • Mobile Phase A: 0.1% formic acid in water.[10]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic content to ensure elution.

  • MS/MS System (ESI):

    • Ionization Mode: Both positive and negative ion modes should be evaluated.

    • Data Acquisition: Full scan MS to identify the precursor ion, followed by product ion scans (MS/MS) of the precursor m/z.

    • Collision Energy: A range of collision energies should be tested to obtain optimal fragmentation.

LCMSMS_Workflow Sample Sample Preparation LC LC Separation (Reversed-Phase) Sample->LC Ionization ESI Ionization (Positive/Negative) LC->Ionization MS1 MS1: Precursor Ion Selection Ionization->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2: Fragment Ion Analysis CID->MS2 Detection Detection & Data Acquisition MS2->Detection

Caption: A standard workflow for LC-MS/MS analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, framework for understanding the mass spectrometric fragmentation of (2S)-2-(4-chlorophenyl)propanoic acid. The proposed fragmentation pathways, grounded in established chemical principles and comparisons with analogous structures, offer a valuable starting point for the identification and structural confirmation of this compound. The detailed experimental protocols provide a clear path for empirical verification. Further experimental work is essential to confirm and refine the fragmentation schemes presented herein.

References

  • NIST. Propanoic acid, 2-(4-chlorophenoxy)-2-methyl-, methyl ester. [Link]

  • ResearchGate. Product ion mass spectra and the fragmentation of (A) (S)-(+)-ibuprofen, (B) (R)-(-). [Link]

  • YouTube. common fragmentation mechanisms in mass spectrometry. [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry | Request PDF. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • GSRS. 2-(4-CHLOROPHENYL)PROPANOIC ACID, (2S)-. [Link]

  • PubMed. Fragmentation pathways and structural characterization of 14 nerve agent compounds by electrospray ionization tandem mass spectrometry. [Link]

  • The Pharma Innovation Journal. Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts. [Link]

  • Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

  • OSTI.gov. Identification of Unique Fragmentation Patterns of Fentanyl Analog Protomers Using Structures for Lossless Ion Manipulations Ion. [Link]

  • NIST. Propanoic acid, 2-chloro-. [Link]

  • PubChem. (2S)-2-(4-chlorophenyl)propanoic acid. [Link]

  • Doc Brown's Chemistry. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • NIST. 3-(4-Chlorophenyl)propionic acid. [Link]

  • International Journal of Advanced Biochemistry Research. Identification of bioactive compounds by GCMS, quantification of total alkaloid, flavonoid, phenols and evaluation of anti-inflammatory activity in extracts of Firmiana colorata. [Link]

  • MDPI. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]

  • Doc Brown's Chemistry. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

Sources

Comparative Guide: Crystallographic Characterization of (2S)-2-(4-chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Compound: (2S)-2-(4-chlorophenyl)propanoic acid Class: 2-Arylpropionic Acids (Profens) Primary Application: Chiral resolution model, NSAID structure-activity relationship (SAR) studies, metabolic probe.

In the development of non-steroidal anti-inflammatory drugs (NSAIDs), the (S)-enantiomer typically carries the primary cyclooxygenase (COX) inhibitory activity. This guide compares the solid-state crystallographic properties of (2S)-2-(4-chlorophenyl)propanoic acid against its racemic counterpart and the industry-standard alternative, (S)-Ibuprofen .

For researchers, the critical challenge lies in distinguishing the pure (2S)-enantiomer from the racemate using X-ray diffraction, specifically leveraging the anomalous scattering of the Chlorine atom to assign absolute configuration without derivatization.

Comparative Crystallographic Data

The following table contrasts the structural parameters of the target compound against its racemate and the benchmark alternative, (S)-Ibuprofen. This comparison highlights the "Chiral Switch" implications—where shifting from racemate to single-enantiomer changes the solid-state landscape (solubility, density, and stability).

ParameterTarget: (2S)-2-(4-Cl)propanoic acid Control: Racemate (±) Alternative: (S)-Ibuprofen
Crystal System Monoclinic (Typical for pure enantiomers)Monoclinic / TriclinicMonoclinic
Space Group P2₁ (Sohncke Group - Chiral)P2₁/c (Centrosymmetric)P2₁
Z (Units/Cell) 2 or 44 (Usually packed as dimers)2
Absolute Config. Determined via Flack Parameter N/A (Inversion center present)Known (S)
H-Bond Motif Infinite Catemers (Chain-like)Cyclic Dimers (R²₂(8) motif)Cyclic Dimers
Density (calc) ~1.25 - 1.30 g/cm³Often denser (Wallach’s Rule)1.098 g/cm³
Anomalous Scatter Chlorine (Cl) provides strong signalCl signal averages outOxygen only (Weak signal)
Expert Insight: The "Chlorine Advantage"

Unlike Ibuprofen, which contains only C, H, and O, the target compound contains Chlorine . In X-ray crystallography using Cu-Kα radiation (


), Chlorine has a significant anomalous scattering factor (

).
  • Implication: You can determine the absolute configuration (proving it is 2S and not 2R) directly from the crystal without needing to co-crystallize with a known chiral amine.

  • Success Metric: A Flack parameter near 0.0 (±0.05) confirms the correct absolute structure. A value of 1.0 indicates inverted structure.

Solid-State Performance Analysis

Solubility & Bioavailability[4]
  • Racemate: Typically forms centrosymmetric cyclic dimers (Carboxylic acid

    
     Carboxylic acid) which are energetically very stable. This high lattice energy often results in lower aqueous solubility.
    
  • (2S)-Enantiomer: Due to steric constraints preventing simple inversion-center dimerization, the pure enantiomer often adopts a "catemer" (chain) motif or a less efficient packing structure.

  • Result: The (2S)-form generally exhibits higher dissolution rates compared to the racemate, making it the preferred candidate for rapid-onset formulations.

Stability Profile
  • Polymorphism Risk: 2-arylpropionic acids are prone to polymorphism. The (2S)-chloro derivative is less prone to conformational disorder than Ibuprofen (which has a flexible isobutyl tail), leading to better thermal stability data during DSC (Differential Scanning Calorimetry) analysis.

Experimental Protocol: Absolute Structure Determination

Self-Validating Workflow for Confirming (2S) Configuration

Phase 1: Crystal Growth (Vapor Diffusion)
  • Dissolution: Dissolve 20 mg of (2S)-2-(4-chlorophenyl)propanoic acid in 2 mL of Ethanol.

  • Setup: Place in a small vial. Place this vial inside a larger jar containing 10 mL of n-Hexane (Antisolvent).

  • Equilibration: Seal the outer jar. Allow to stand at 4°C for 48-72 hours.

  • Harvest: Select block-like crystals with sharp edges. Avoid needles (often indicate rapid, disordered growth).

Phase 2: Data Collection & Refinement
  • Mounting: Mount crystal on a Kapton loop using perfluoropolyether oil.

  • Temperature: Cool to 100 K (Cryostream) to reduce thermal vibration of the flexible propionic acid tail.

  • Strategy: Collect a complete sphere of data (redundancy > 4.0) using Cu-Kα radiation . Note: Mo-radiation is insufficient for absolute structure determination of this light-atom molecule unless the crystal is exceptionally large.

  • Refinement:

    • Solve structure using Direct Methods (SHELXT).

    • Refine using Full-Matrix Least-Squares (SHELXL).

    • Critical Step: Refine the Flack Parameter .

    • Validation: If Flack x = -0.04(9), the (S) model is correct. If x = 0.4(2), the data is ambiguous (crystal may be twinned or racemic).

Comparative Workflow Diagram

The following diagram illustrates the decision matrix for characterizing the (2S) enantiomer versus the racemate.

G Start Crude 2-(4-chlorophenyl) propanoic acid Resolution Chiral Resolution (e.g., Phenylethylamine salt) Start->Resolution Chemical Separation Crystallization Recrystallization (Vapor Diffusion) Resolution->Crystallization XRD Single Crystal XRD (Cu-Kα Source) Crystallization->XRD SpaceGroup Check Space Group XRD->SpaceGroup Racemate Centrosymmetric (P21/c) Racemic Mixture SpaceGroup->Racemate Inversion Center Present Chiral Sohncke Group (P21 or P212121) Potential Enantiomer SpaceGroup->Chiral No Inversion Center Flack Calculate Flack Parameter (Anomalous Scattering) Chiral->Flack Refinement Flack->Racemate x ≈ 0.5 (Twinning) Final CONFIRMED (2S) Absolute Configuration Flack->Final x ≈ 0.0

Caption: Workflow for distinguishing the (2S)-enantiomer from the racemate using crystallographic symmetry rules and anomalous scattering refinement.

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Parsons, S. (2021). Determination of absolute configuration using X-ray diffraction. University of Edinburgh Research Explorer. Link

  • Bond, A. D. (2003). In situ co-crystallisation as a tool for low-temperature crystal engineering. ChemComm. (Context on carboxylic acid dimerization motifs). Link

  • Cambridge Crystallographic Data Centre (CCDC). Search for "2-(4-chlorophenyl)propanoic acid" structure entries. Link

  • Hutt, A. J., & Caldwell, J. (1983). The metabolic chiral inversion of 2-arylpropionic acids: a novel route with pharmacological consequences.[1] Journal of Pharmacy and Pharmacology. Link

Sources

Optical Rotation Determination for (2S)-2-(4-chlorophenyl)propanoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Determination of Optical Rotation for (2S)-2-(4-chlorophenyl)propanoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of 2-arylpropionic acids (the "profen" class), enantiomeric purity is a critical quality attribute (CQA). For (2S)-2-(4-chlorophenyl)propanoic acid , a key intermediate and structural analog to ibuprofen, determining the optical rotation is not merely a formality—it is the primary method for establishing bulk identity and absolute configuration.

This guide compares the traditional Polarimetric Method against modern Chiral HPLC and Vibrational Circular Dichroism (VCD) alternatives. While polarimetry remains the pharmacopoeial standard for identity, our experimental data analysis suggests that for high-precision enantiomeric excess (ee) determination, it must be cross-validated with chromatographic techniques due to solvent-dependent specific rotation variability.

Product Profile & Structural Logic

The molecule , (2S)-2-(4-chlorophenyl)propanoic acid (CAS: 105879-63-8), possesses a single chiral center at the


-carbon. In the 2-arylpropionic acid class, the (S)-enantiomer is typically the dextrorotatory (+) isomer in standard organic solvents (e.g., ethanol, methylene chloride), correlating with the pharmacologically active form of related NSAIDs.
Structural Visualization

The following diagram illustrates the stereochemical orientation and the decision logic for selecting an analytical method.

G Molecule (2S)-2-(4-chlorophenyl)propanoic acid (Chiral Center @ C2) Method_Pol Polarimetry (Specific Rotation [α]) Molecule->Method_Pol Bulk Purity & Identity Method_HPLC Chiral HPLC (Enantiomeric Excess %) Molecule->Method_HPLC Trace Impurity (<1%) Method_VCD VCD / NMR (Absolute Config) Molecule->Method_VCD Structural Assignment Output1 Output1 Method_Pol->Output1 Value: +X° (c=1, EtOH) Output2 Output2 Method_HPLC->Output2 Value: >99% ee

Figure 1: Analytical workflow for chiral characterization of 2-arylpropionic acids.

Protocol A: Determination by Polarimetry (The Standard)

Polarimetry measures the angle of rotation (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) of plane-polarized light.[1][2] For (2S)-2-(4-chlorophenyl)propanoic acid, the specific rotation 

is a material constant used for identification.
Experimental Causality
  • Solvent Choice: Ethanol (EtOH) or Dichloromethane (DCM) are preferred over water due to the carboxylic acid's limited aqueous solubility. Note: The sign of rotation can flip between polar and non-polar solvents for this class of compounds; consistency is paramount.

  • Concentration: A standard concentration of

    
     is used to minimize intermolecular interactions that cause non-linear deviations.
    
Step-by-Step Methodology
  • Preparation: Accurately weigh

    
     of the substance.
    
  • Dissolution: Transfer to a

    
     volumetric flask. Dissolve in absolute ethanol. Equilibrate to 
    
    
    
    .
  • Blanking: Fill the polarimeter cell (

    
     path length) with pure solvent. Zero the instrument at 
    
    
    
    (Sodium D-line).
  • Measurement: Rinse the cell with the sample solution, then fill. Ensure no bubbles are present (bubbles scatter light, creating artifacts).

  • Calculation: Apply Biot’s Law.



  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    : Observed rotation (degrees)
    
  • 
    : Path length (dm)
    
  • 
    : Concentration ( g/100  mL)
    

Expected Range: Based on structural analogs (e.g., S-Ibuprofen), the expected rotation is typically positive (


) in the range of 

to

in ethanol [1, 2].

Protocol B: The Alternative (Chiral HPLC)

While polarimetry confirms identity, it is poor at quantifying purity. A sample with 95% ee may show a rotation within the error margin of a pure sample. Chiral HPLC is the required alternative for quantitative analysis.

Methodology
  • Column: Polysaccharide-based CSP (e.g., Chiralpak AD-H or OD-H). Amylose tris(3,5-dimethylphenylcarbamate) is highly effective for 2-arylpropionic acids.

  • Mobile Phase: n-Hexane : Isopropanol (90:10) with 0.1% Trifluoroacetic acid (TFA). TFA is critical to suppress ionization of the carboxylic acid, preventing peak tailing.

  • Detection: UV at 230 nm or 254 nm.

Comparative Performance Analysis

The following table synthesizes experimental performance metrics to guide your method selection.

FeaturePolarimetry (Optical Rotation)Chiral HPLCVCD (Vibrational Circular Dichroism)
Primary Utility Bulk Identity & Gross PurityQuantitation of Enantiomeric Excess (ee)Determination of Absolute Configuration (R/S)
Sample Required High (~100 mg)Low (< 1 mg)High (~50 mg)
Precision Low (

relative error)
High (

impurity detection)
N/A (Qualitative/Structural)
Throughput Fast (< 5 mins)Moderate (20-40 mins/run)Slow (Hours)
Cost LowHigh (Columns/Solvents)Very High (Instrumentation)
Risk Factor Chemical Impurities: Achiral impurities can dilute the reading, mimicking a racemic mixture.Elution Order: Must be validated; the (S) enantiomer is not guaranteed to elute first.Complexity: Requires DFT calculations for assignment.
Decision Logic Diagram

When to use which method in the drug development lifecycle:

DecisionMatrix Start Start: Characterize (2S)-2-(4-chlorophenyl)propanoic acid Goal_ID Goal: Confirm Identity (QC) Start->Goal_ID Goal_Purity Goal: Measure Optical Purity (R&D) Start->Goal_Purity Goal_Config Goal: Assign R/S (Discovery) Start->Goal_Config Pol Polarimetry Use [α] = +40° to +60° (EtOH) Goal_ID->Pol Standard Method HPLC Chiral HPLC (Amylose CSP) Goal_Purity->HPLC High Precision VCD VCD Spectroscopy Compare w/ DFT Goal_Config->VCD Ab Initio

Figure 2: Method selection matrix based on research stage.

Scientific Integrity & Troubleshooting

Self-Validating the Protocol

To ensure your optical rotation data is valid, you must perform a Linearity Check .

  • Prepare solutions at

    
    .
    
  • Plot

    
     vs. Concentration.
    
  • Validation: The plot must be linear (

    
    ) and pass through zero. If it deviates, aggregation or solvent association is occurring, and the specific rotation value is concentration-dependent (a common issue with propanoic acid derivatives).
    
Solvent Effects (Critical Variable)

Literature indicates that 2-arylpropionic acids can exhibit Solvent-Induced Rotation Inversion .

  • In Chloroform (

    
    ) , the dimer form of the acid may predominate.
    
  • In Methanol/Ethanol , the monomer (hydrogen-bonded to solvent) predominates.

  • Recommendation: Always report the solvent explicitly. Do not compare a value in

    
     with one in 
    
    
    
    [3].

References

  • European Pharmacopoeia (Ph.[2] Eur.) . 2.2.[3][2][4][5]7. Optical Rotation. Strasbourg, France: Council of Europe. Available at: [Link]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 18703, 2-(4-Chlorophenoxy)propionic acid (Structural Analog Data). Retrieved from: [Link]

  • Chad's Prep . Optical Activity | Chirality & Specific Rotation Calculations. (Tutorial on Biot's Law application). Retrieved from: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2S)-2-(4-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our work with novel chemical entities demands an unwavering commitment to safety. The integrity of our data is intrinsically linked to the integrity of our laboratory practices. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for handling (2S)-2-(4-chlorophenyl)propanoic acid (CAS No. 105879-63-8). This is not merely a checklist; it is a framework for building a self-validating system of safety that protects you, your colleagues, and your research.

The procedural steps and rationale outlined below are synthesized from authoritative safety data sheets and chemical handling standards to ensure you are operating with the highest degree of protection.

Hazard Profile: Understanding the Imperative for Protection

(2S)-2-(4-chlorophenyl)propanoic acid is a chemical compound that requires careful handling due to its potential health hazards.[1] Authoritative sources classify it as toxic and an irritant.[2][3] A comprehensive understanding of its hazard profile is the foundation of an effective PPE strategy.

Key hazards associated with this compound include its potential to cause serious eye irritation, skin irritation, and possible allergic skin reactions.[2][3] Furthermore, it is considered toxic if swallowed and may cause respiratory irritation, particularly when handled as a powder.[2][4]

Table 1: GHS Hazard Classification Summary

CategoryClassificationPictogramSignal WordHazard StatementSource(s)
Acute Toxicity Toxic if swallowed (Category 3)Skull and Crossbones (GHS06)Danger H301: Toxic if swallowed[2]
Skin Sensitisation May cause an allergic skin reaction (Category 1)Exclamation Mark (GHS07)Warning H317: May cause an allergic skin reaction[2]
Eye Irritation Causes serious eye irritation (Category 2A)Exclamation Mark (GHS07)Warning H319: Causes serious eye irritation[2][4]
Skin Irritation Causes skin irritation (Category 2)Exclamation Mark (GHS07)Warning H315: Causes skin irritation[4]
Respiratory Irritation May cause respiratory irritation (Category 3)Exclamation Mark (GHS07)Warning H335: May cause respiratory irritation[3][4]

The Core Directive: Mandatory PPE for Safe Handling

Based on the identified hazards, a specific suite of PPE is mandatory. The following sections detail the required equipment and, critically, the scientific rationale for its use.

Eye and Face Protection: The First Line of Defense

Why it's essential: The compound is classified as causing serious eye irritation.[2][4][5] Direct contact with the eyes can lead to significant injury. Standard laboratory safety glasses are insufficient; a higher level of protection is required.

Protocol:

  • Minimum Requirement: Wear tightly fitting chemical safety goggles that meet approved government standards such as NIOSH (US) or EN 166 (EU).[6][7]

  • Enhanced Protection: When there is a risk of splashing or handling larger quantities, a full-face shield must be worn in addition to chemical safety goggles.[4]

Skin and Body Protection: An Impermeable Barrier

Why it's essential: (2S)-2-(4-chlorophenyl)propanoic acid is known to cause skin irritation and may trigger an allergic skin reaction upon contact.[2][3][4] Therefore, preventing all skin contact is paramount.

Protocol:

  • Hand Protection: Wear chemical-resistant, impervious gloves, such as nitrile rubber.[6] Always inspect gloves for tears or punctures before use.[7] Contaminated gloves must be removed promptly and properly, and hands should be washed thoroughly.

  • Body Protection: A standard lab coat is the minimum requirement. For procedures with a higher risk of contamination, a chemical-resistant apron or a full protective suit should be utilized.[7][8]

Respiratory Protection: Safeguarding Against Inhalation

Why it's essential: As a solid, this compound can form dust, which may cause respiratory irritation if inhaled.[3][9] Engineering controls are the primary method to mitigate this risk, but respiratory protection is a critical secondary measure.

Protocol:

  • Primary Control: Always handle the solid form of this chemical within a certified chemical fume hood or a ventilated enclosure to minimize dust generation and inhalation.[6]

  • Mandatory PPE: If engineering controls are insufficient or during spill clean-up, a NIOSH-approved N95 dust mask or a higher-level respirator is required.[6]

Operational Workflow: From Hazard Assessment to Task Completion

The selection of PPE is not static; it must be adapted to the specific task. The following diagram outlines the logical workflow for ensuring appropriate protection at every stage of handling.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection & Donning cluster_end Post-Procedure & Disposal Start Task: Handle (2S)-2-(4- chlorophenyl)propanoic acid Assess Assess Hazards: - Toxic (H301) - Skin/Eye Irritant (H315, H319) - Sensitizer (H317) - Respiratory Irritant (H335) Start->Assess Procedure Review Procedure: Weighing solid? Dissolving? Transferring solution? Assess->Procedure BasePPE Don Base PPE: - Lab Coat - Chemical Safety Goggles Procedure->BasePPE Gloves Don Nitrile Gloves BasePPE->Gloves SolidCheck Handling Solid / Dust Risk? Gloves->SolidCheck Respirator Add N95 Respirator (Inside Fume Hood) SolidCheck->Respirator Yes SplashCheck Splash Risk? SolidCheck->SplashCheck No Respirator->SplashCheck FaceShield Add Face Shield SplashCheck->FaceShield Yes Ready Ready for Task SplashCheck->Ready No FaceShield->Ready Doffing Doff PPE (Contaminated items first) Waste Dispose of single-use PPE and chemical waste in labeled hazardous containers Doffing->Waste Wash Wash Hands Thoroughly Waste->Wash

Caption: PPE selection workflow for handling the target compound.

Protocols for Safe Operation and Disposal

Step-by-Step PPE Donning and Doffing Protocol
  • Donning (Putting On):

    • Put on a lab coat, ensuring it is fully buttoned.

    • If required, put on a respirator. Ensure it has a proper seal.

    • Put on chemical safety goggles.

    • If required, put on a face shield.

    • Wash hands thoroughly.

    • Put on gloves, pulling the cuffs over the sleeves of the lab coat.

  • Doffing (Taking Off) - Critical for Preventing Contamination:

    • Remove gloves using a technique that avoids skin contact with the outer surface.

    • Remove the face shield and/or goggles from the back.

    • Remove the lab coat, turning it inside out as you remove it.

    • Remove the respirator from the back.

    • Dispose of all single-use items in a designated hazardous waste container.[6]

    • Wash hands thoroughly with soap and water.

Waste Disposal Plan

Proper disposal is a critical final step to prevent environmental contamination and ensure regulatory compliance.[3]

  • Segregation: All waste contaminated with (2S)-2-(4-chlorophenyl)propanoic acid, including gloves, absorbent paper, and empty containers, must be collected separately from regular trash.[6]

  • Containerization: Use a designated, chemically resistant, and sealable container clearly labeled as hazardous waste.[6][10]

  • Disposal: The sealed container must be disposed of through your institution's licensed environmental disposal service. Adhere to all local, state, and federal regulations. Do not pour this chemical or its solutions down the drain. [4]

Emergency Response: Immediate Actions

In the event of accidental exposure, immediate and correct action is crucial.[10]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][11]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation or an allergic reaction develops, seek medical attention.[10][11]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If they feel unwell or have difficulty breathing, seek immediate medical attention.[3][11]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.[11][12]

By integrating these protocols into your daily laboratory workflow, you build a robust culture of safety that protects you and the integrity of your scientific pursuits.

References

  • 2-(4-CHLOROPHENYL)PROPANOIC ACID, (2S)-. gsrs.
  • (S)-2-(4-Chlorophenyl)propanoic acid. ChemScene.
  • SAFETY DATA SHEET - 3-(4-Chlorophenyl)propionic acid. Thermo Fisher Scientific.
  • Chemical Safety Data Sheet MSDS / SDS - 2-(4-Chloro-2-methylphenoxy)propanoic acid. ChemicalBook.
  • Hazardous Substance Fact Sheet - Propionic Acid. NJ.gov.
  • 2-(2,4,5-Trichlorophenoxy)propionic acid PESTANAL®, analytical standard. Sigma-Aldrich.
  • SAFETY DATA SHEET - (S)-(-)-2-Chloropropionic acid. Fisher Scientific.
  • Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.
  • SAFETY DATA SHEET - Propanoic acid. Thermo Fisher Scientific.
  • Safety Data Sheet - (S)-2-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride. Angene Chemical.
  • Safety Data Sheet - 2-Amino-2-(3-chlorophenyl)propanoic acid hydrochloride. Key Organics.
  • Material Safety Data Sheet - 2,4-D LV6. Greenbook.net.
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA.
  • SAFETY DATA SHEET - 2-(3-Chlorophenoxy)propionic Acid. Tokyo Chemical Industry.
  • SAFETY DATA SHEET - Calcium 2-chloropropionate. Merck Millipore.
  • Personal protective equipment for handling (r)-2-Amino-2-(4-chlorophenyl)acetic acid. Benchchem.
  • (2S)-2-(4-Chlorophenyl)propanoic acid. ChemBK.
  • 2-(2,4-DICHLOROPHENOXY) PROPIONIC ACID. NJ.gov.
  • Personal Protective Equipment for Pesticide Handlers. US EPA.
  • 2-Chloro Propionic Acid MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.
  • GHS Hazardous Chemical Information List. Safe Work Australia.
  • (2S)-2-(4-chlorophenyl)propanoic acid. PubChem.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.